beta-Gurjunene
Description
Propriétés
Numéro CAS |
73464-47-8 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1 |
Clé InChI |
IRCZVRWQUNZGSH-DKTYCGPESA-N |
SMILES |
CC1CCC2C(C2(C)C)C3C1CCC3=C |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C |
SMILES canonique |
CC1CCC2C(C2(C)C)C3C1CCC3=C |
Synonymes |
beta-gurjunene |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Beta-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
Beta-gurjunene is a naturally occurring sesquiterpene found in the essential oils of various plants, such as those from the Acorus and Pinus genera[1][2][3]. As a member of the 5,10-cycloaromadendrane sesquiterpenoids, it is a volatile organic compound of interest for its potential biological activities, including antioxidant properties[4][5]. This technical guide provides an in-depth overview of the physicochemical properties of this compound, along with detailed experimental protocols for its isolation and characterization.
Molecular Structure
This compound (C₁₅H₂₄) is a carbotricyclic compound with a complex three-dimensional structure[1][2][6]. Its molecular architecture consists of a decahydro-1H-cyclopropa[e]azulene core, which is a fusion of a cyclopropane ring, a seven-membered ring, and a five-membered ring[6]. This rigid framework is substituted with methyl groups at positions 1, 1, and 4, and a methylidene group at position 7[1][2][4]. The specific stereoisomer is (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1][4].
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2][4][7][8] |
| Molecular Weight | 204.35 g/mol | [1][4][6][7][8] |
| CAS Number | 73464-47-8 | [1][5][6][7][8] |
| Appearance | Not specified (likely an oil) | |
| Boiling Point | 258.1 °C at 760 mmHg113.5-114.0 °C | [7][2][8] |
| Density | 0.93 g/cm³0.934 g/cm³ at 20 °C0.9329 g/cm³ at 20 °C | [7][8][2] |
| Refractive Index | 1.505 | [7] |
| Flash Point | 106.5 °C (223.0 °F) | [7][9] |
| Vapor Pressure | 0.0226 mmHg at 25 °C0.0230 mmHg at 25 °C (est.) | [7][9] |
| Water Solubility | 0.07057 mg/L at 25 °C (est.) | [9] |
| logP (o/w) | 6.427 (est.) | [9] |
| Optical Rotation | Not available | [5] |
Experimental Protocols
The isolation and characterization of this compound from natural sources involve a series of established analytical techniques.
Isolation Methodologies
The extraction of this compound from plant matrices typically employs methods that capitalize on its volatile nature.
-
Hydrodistillation/Steam Distillation : This is a primary technique for extracting essential oils containing this compound[4][6].
-
Protocol : Plant material (e.g., leaves, stems) is placed in a distillation apparatus with water. The mixture is heated to boiling, and the resulting steam, carrying the volatile this compound, is passed through a condenser. The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the oil separates from the water, allowing for its collection[6]. For instance, in the analysis of Cordia verbenacea, hydrodistillation was carried out for 8 hours using a Dean-Stark apparatus to yield the essential oil[6].
-
-
Solvent Extraction : This method uses organic solvents to extract this compound and other compounds from the plant material.
-
Protocol : A Soxhlet apparatus is commonly used for this purpose. The dried and powdered plant material is placed in a thimble, and a suitable solvent (e.g., ethanol, dichloromethane) is heated in a flask[6]. The solvent vapor travels up to a condenser, drips onto the plant material, and extracts the desired compounds. This process is repeated in cycles, concentrating the extract in the flask. Post-extraction processing is often required to remove unwanted substances like chlorophyll and waxes[6].
-
-
Supercritical Fluid Extraction (SFE) : This technique offers a solvent-free alternative for extraction.
-
Protocol : Supercritical carbon dioxide (CO₂) is used as the extraction solvent. The selectivity of the extraction can be tuned by altering the pressure and temperature. In a study on Cordia verbenacea, a multi-step SFE process at varying pressures (8 MPa, 20 MPa, and 30 MPa) at 60°C was used to enrich this compound in the final extract[6]. Lower pressures remove more volatile terpenes, while higher pressures are effective for extracting heavier sesquiterpenes like this compound[6].
-
Identification and Structural Characterization
Once an extract is obtained, the following methods are used for the identification and structural elucidation of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the standard technique for identifying volatile compounds like this compound in a complex mixture[6].
-
Protocol : The essential oil or extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the sample through a capillary column. The compounds in the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with data from spectral libraries[6].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is crucial for the definitive structural and stereochemical confirmation of this compound[6].
-
Protocol : A purified sample of this compound is dissolved in a deuterated solvent and placed in a strong magnetic field. The sample is then irradiated with radio waves, causing the atomic nuclei (specifically ¹H and ¹³C) to absorb and re-emit electromagnetic radiation. The resulting NMR spectrum provides detailed information about the chemical environment of each atom in the molecule. Key reported chemical shifts for this compound are:
-
-
High-Performance Liquid Chromatography (HPLC) : HPLC is recommended for assessing the purity of the isolated this compound[6].
-
Protocol : A solution of the sample is injected into the HPLC system and is pumped through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector (e.g., UV/Vis or refractive index) at the end of the column measures the concentration of each eluting component. The purity of this compound can be determined from the resulting chromatogram[6].
-
Visualizations
The following diagram illustrates a typical experimental workflow for the isolation and identification of this compound from a plant source.
References
- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 73464-47-8 [chemicalbook.com]
- 4. Buy this compound | 73464-47-8 [smolecule.com]
- 5. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]
- 6. This compound | 73464-47-8 | Benchchem [benchchem.com]
- 7. Cas 73464-47-8,this compound | lookchem [lookchem.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. This compound, 73464-47-8 [thegoodscentscompany.com]
The Occurrence and Distribution of β-Gurjunene in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Gurjunene, a tricyclic sesquiterpenoid, is a notable constituent of essential oils from a diverse array of plant species. This technical guide provides a comprehensive overview of the natural sources and distribution of β-gurjunene in plants. It details the biosynthetic pathway of this aromadendrane-type sesquiterpenoid, presents quantitative data on its occurrence, and outlines the experimental protocols for its extraction, identification, and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.
Introduction
β-Gurjunene ((1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-decahydro-1H-cyclopropa[e]azulene) is a sesquiterpenoid hydrocarbon with the molecular formula C₁₅H₂₄.[1] It is characterized by a distinctive tricyclic skeleton, belonging to the aromadendrane class of sesquiterpenes.[2] Found primarily in the essential oils of various plants, β-gurjunene contributes to their characteristic aroma and has been investigated for its potential biological activities. This guide focuses on the natural sources, distribution, and biosynthesis of β-gurjunene in the plant kingdom.
Natural Sources and Distribution of β-Gurjunene
β-Gurjunene is widely distributed across the plant kingdom, with significant concentrations found in certain families. The Dipterocarpaceae and Pinaceae families are particularly rich sources.[1] It is also found in various other medicinal and aromatic plants.
Major Plant Families
-
Dipterocarpaceae: This family is a prominent source of β-gurjunene, often found in the oleoresin of species within the Dipterocarpus genus.[3]
-
Pinaceae: Various pine species have been reported to contain β-gurjunene in their needles, bark, and cones.[4][5]
Quantitative Distribution of β-Gurjunene in Various Plant Species
The concentration of β-gurjunene can vary significantly depending on the plant species, the specific organ, geographical location, and harvesting season. The following tables summarize the quantitative data available in the literature.
| Plant Family | Species | Plant Part | Concentration of β-Gurjunene (%) | Reference |
| Dipterocarpaceae | Dipterocarpus kerrii | Resin | Major Constituent (exact % not specified) | [3] |
| Valerianaceae | Valeriana officinalis | Not specified | 25.9 - 35.4 | [1] |
| Piperaceae | Peperomia rotundifolia | Essential Oil | 10.1 | [6] |
| Boraginaceae | Cordia verbenacea | Leaves | 0.46 (w/w) | [1] |
| Stems | 0.31 (w/w) | [1] | ||
| Thymelaeaceae | Aquilaria malaccensis | Agarwood Essential Oil | 0.356 - 2.95 (α-gurjunene as major) | [7][8] |
Note: Some studies report α-gurjunene as the major isomer, with β-gurjunene present in smaller quantities.
Biosynthesis of β-Gurjunene
β-Gurjunene, like all sesquiterpenoids, is synthesized from farnesyl pyrophosphate (FPP). The biosynthesis occurs through the mevalonate (MVA) pathway in the cytoplasm. The key step is the cyclization of the linear FPP precursor, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).
The formation of the characteristic tricyclic aromadendrane skeleton of β-gurjunene proceeds through a series of carbocation intermediates. While a specific "β-gurjunene synthase" has not been definitively isolated and characterized, it is understood that aromadendrane synthases catalyze this transformation. It is also possible that β-gurjunene is a product of multi-product sesquiterpene synthases, such as α-gurjunene synthase, which is known to produce other isomers.[2]
Below is a diagram illustrating the general biosynthetic pathway leading to β-gurjunene.
Experimental Protocols
The isolation and analysis of β-gurjunene from plant materials typically involve extraction of the essential oil followed by chromatographic separation and spectroscopic identification.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant tissues.
Materials:
-
Fresh or dried plant material (e.g., leaves, stems, wood)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate
Protocol:
-
Weigh a known amount of the plant material (e.g., 100-500 g) and place it in the round-bottom flask of the Clevenger apparatus.
-
Add a sufficient volume of distilled water to the flask to fully immerse the plant material.
-
Set up the hydrodistillation apparatus, ensuring all joints are properly sealed.
-
Begin heating the flask using the heating mantle. The rate of heating should be controlled to maintain a steady distillation rate.
-
Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.[8]
-
Collect the essential oil layer from the collection arm of the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed vial at 4°C in the dark until analysis.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used technique for the qualitative and quantitative analysis of volatile compounds like β-gurjunene in essential oils.[9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5MS; 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium as carrier gas
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 240°C at a rate of 3°C/min
-
Hold at 240°C for 5 minutes[1]
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-500 amu
Sample Preparation:
-
Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane or ethyl acetate.
-
If quantitative analysis is required, prepare a series of calibration standards of a pure β-gurjunene standard. An internal standard (e.g., n-tridecane) can also be used for improved accuracy.
Data Analysis:
-
Identification: The identification of β-gurjunene is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of a pure standard and/or with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of β-gurjunene is determined by constructing a calibration curve from the peak areas of the standard solutions. The concentration in the sample is then calculated based on its peak area relative to the calibration curve.
Below is a diagram illustrating a typical experimental workflow for the analysis of β-gurjunene.
Conclusion
β-Gurjunene is a widely distributed sesquiterpenoid in the plant kingdom, with notable concentrations in the Dipterocarpaceae and Pinaceae families. Its biosynthesis follows the general pathway of sesquiterpenoid formation from farnesyl pyrophosphate via the action of sesquiterpene synthases. The extraction and analysis of β-gurjunene are readily achievable using standard phytochemical techniques such as hydrodistillation and GC-MS. The information provided in this guide serves as a foundational resource for researchers interested in the further study and potential applications of this natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defensive sesquiterpenoids from a dipterocarp (Dipterocarpus kerrii) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. mdpi.com [mdpi.com]
The Biosynthesis Pathway of β-Gurjunene in Aromatic Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of β-gurjunene, a significant sesquiterpene found in various aromatic plants. While the dedicated β-gurjunene synthase remains to be definitively isolated and characterized, this document outlines a putative biosynthetic pathway based on established principles of sesquiterpene synthesis and knowledge of related enzymes, such as α-gurjunene synthase. This guide details the proposed enzymatic steps from the universal precursor, farnesyl diphosphate (FPP), to the final β-gurjunene structure, including a plausible cyclization mechanism. Furthermore, it delves into the regulatory aspects of this pathway, with a particular focus on the signaling cascade initiated by jasmonates. Detailed experimental protocols for the identification, characterization, and quantification of β-gurjunene and the enzymes involved in its synthesis are provided to facilitate further research in this area.
Introduction
β-Gurjunene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. It is a common constituent of the essential oils of various aromatic plants, including those from the Dipterocarpaceae family and species such as rosemary (Rosmarinus officinalis). The unique chemical structure of β-gurjunene contributes to the characteristic aroma of these plants and is associated with a range of biological activities, making it a compound of interest for the pharmaceutical and fragrance industries. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.
This guide synthesizes the current understanding of sesquiterpene biosynthesis to propose a detailed pathway for β-gurjunene formation, outlines the key regulatory signaling pathways, and provides comprehensive experimental methodologies for its study.
Proposed Biosynthesis Pathway of β-Gurjunene
The biosynthesis of β-gurjunene is proposed to follow the general pathway of sesquiterpene synthesis, originating from the isoprenoid pathway.
2.1. Precursor Molecule: Farnesyl Diphosphate (FPP)
The universal precursor for all sesquiterpenes, including β-gurjunene, is (2E,6E)-farnesyl diphosphate (FPP). FPP is a 15-carbon isoprenoid synthesized in the cytoplasm via the mevalonate (MVA) pathway.
2.2. Key Enzyme: Putative β-Gurjunene Synthase
The central step in β-gurjunene biosynthesis is the conversion of the linear FPP molecule into the complex tricyclic structure of β-gurjunene. This reaction is catalyzed by a specific sesquiterpene synthase (STS), herein referred to as a putative β-gurjunene synthase. While this enzyme has not been definitively isolated and characterized, its activity is inferred from the presence of β-gurjunene in various plant species. It is expected to be a member of the terpene synthase (TPS) family of enzymes.
2.3. Proposed Cyclization Mechanism
The cyclization of FPP to β-gurjunene is a complex process involving the formation of highly reactive carbocation intermediates and a series of intramolecular rearrangements. Based on the known mechanisms of other sesquiterpene synthases that produce structurally similar compounds, a plausible cyclization cascade for β-gurjunene is proposed as follows:
-
Ionization of FPP: The reaction is initiated by the divalent metal ion (typically Mg²⁺)-dependent ionization of the diphosphate group from FPP, leading to the formation of a farnesyl cation.
-
Isomerization and Initial Cyclization: The farnesyl cation may undergo isomerization to a nerolidyl diphosphate intermediate before or during the initial cyclization. The first ring closure likely involves an attack of the double bond at C-10 onto the carbocation at C-1, forming a germacrenyl-type cation.
-
Secondary Cyclization and Rearrangements: Subsequent intramolecular attacks and hydride shifts lead to the formation of the characteristic azulene and cyclopropane ring systems of the gurjunene skeleton.
-
Deprotonation: The final step is a deprotonation event from a specific carbon atom of the final carbocation intermediate, which results in the formation of the stable, neutral β-gurjunene molecule.
Regulation of β-Gurjunene Biosynthesis
The production of sesquiterpenes in plants is tightly regulated and often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in this regulation.
3.1. Jasmonate Signaling Pathway
Jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are plant hormones that act as key signaling molecules in plant defense responses. The perception of stress signals leads to the biosynthesis of JA, which then triggers a signaling cascade culminating in the expression of defense-related genes, including those encoding terpene synthases.
The core of the jasmonate signaling pathway involves the following components:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).
-
JAZ (Jasmonate ZIM-domain) proteins: A family of repressor proteins that bind to and inhibit the activity of transcription factors.
-
MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive gene expression.
In the absence of a stress signal, JAZ proteins repress the activity of MYC2. Upon stress and subsequent JA-Ile synthesis, JA-Ile binds to the COI1-JAZ co-receptor complex, leading to the ubiquitination and degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases MYC2, allowing it to activate the transcription of downstream target genes, including the putative β-gurjunene synthase gene.
Data Presentation
| Treatment | Concentration | Duration (hours) | β-Gurjunene Content (% of Total Essential Oil) | Fold Increase |
| Control (Water) | N/A | 72 | 1.2 ± 0.2 | 1.0 |
| Methyl Jasmonate | 100 µM | 24 | 2.5 ± 0.4 | 2.1 |
| Methyl Jasmonate | 100 µM | 48 | 4.8 ± 0.6 | 4.0 |
| Methyl Jasmonate | 100 µM | 72 | 6.3 ± 0.8 | 5.3 |
| Methyl Jasmonate | 250 µM | 72 | 7.1 ± 0.9 | 5.9 |
Note: The data presented in this table is illustrative and intended to represent a typical response. Actual results will vary depending on the plant species, experimental conditions, and analytical methods.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of β-gurjunene biosynthesis.
5.1. Protocol for Gene Identification and Cloning of a Putative β-Gurjunene Synthase
This protocol describes the steps to identify and clone the gene encoding a putative β-gurjunene synthase from an aromatic plant known to produce this compound.
Beta-Gurjunene: A Review of Reported Biological Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Beta-gurjunene is a tricyclic sesquiterpene hydrocarbon found as a constituent in the essential oils of various plants. While research on the specific biological activities of isolated this compound is limited, the analysis of essential oils containing this compound, along with studies on structurally similar sesquiterpenes, suggests a range of potential pharmacological effects. This document provides a comprehensive overview of the reported biological activities, drawing from studies on essential oils rich in this compound and related compounds. The information is intended to guide further research into the therapeutic potential of this natural product.
Reported Biological Activities
The biological activities attributed to essential oils containing this compound are diverse, spanning anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. It is important to note that these activities are characteristic of the complex mixture of compounds in the essential oils, and the specific contribution of this compound to these effects has not been fully elucidated in most cases.
Anticancer Activity
A study on a structurally related sesquiterpene, β-2-himachalen-6-ol, isolated from Daucus carota, demonstrated potent cytotoxic activity against a panel of cancer cell lines.[1] This suggests that the structural motif shared with this compound may be associated with anticancer properties.
Table 1: Cytotoxic Activity of a Structurally Related Sesquiterpene
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| β-2-himachalen-6-ol | Caco-2 (Colon) | 8 - 14.5 | [1] |
| HT-29 (Colon) | 8 - 14.5 | [1] | |
| SK-Co (Colon) | 8 - 14.5 | [1] | |
| LoVo (Colon) | 8 - 14.5 | [1] | |
| SW-1116 (Colon) | 8 - 14.5 | [1] | |
| T-84 (Colon) | 8 - 14.5 | [1] | |
| HaCaT-ras II-4 (Epidermal Squamous Carcinoma) | 8 - 14.5 | [1] | |
| 4T1 (Breast) | 8 - 14.5 | [1] |
Anti-inflammatory Activity
Essential oils containing this compound have been reported to possess anti-inflammatory properties.[2][3] The mechanism of action for many anti-inflammatory natural products involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[4][6] Inhibition of the NF-κB pathway is a common target for anti-inflammatory drug development.[4]
Antioxidant Activity
Antioxidant properties have been attributed to essential oils containing this compound.[2] The antioxidant capacity of natural products is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7][8] This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Antimicrobial Activity
Antimicrobial activity is another reported property of essential oils containing this compound.[9] Studies on the essential oil of Mallotus repandus, which contains this compound as a minor component, have demonstrated bactericidal effects against Gram-positive bacteria.[10]
Table 2: Antimicrobial Activity of an Essential Oil Containing this compound
| Essential Oil Source | Tested Microorganism | MIC (mg/mL) | Reference |
| Mallotus repandus | Staphylococcus aureus | 0.05 - 0.10 | [10] |
| Bacillus subtilis | 0.05 - 0.10 | [10] |
Note: The MIC values are for the whole essential oil, not for isolated this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to evaluate the biological activities discussed.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[11]
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Anti-inflammatory Activity (NF-κB Inhibition Assay)
This assay determines the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Transfection: A reporter cell line containing an NF-κB response element linked to a reporter gene (e.g., luciferase or GFP) is used.
-
Treatment: Cells are pre-treated with the test compound for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[6][13]
-
Incubation: The cells are incubated to allow for the activation of the NF-κB pathway and subsequent expression of the reporter gene.
-
Reporter Gene Assay: The expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorometer or flow cytometer.[13]
-
Data Analysis: The reduction in reporter gene expression in treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8]
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.[14]
-
Reaction Mixture: The test compound, at various concentrations, is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).[15]
-
Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).[7][8][14]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
SC50 Determination: The concentration of the test compound required to scavenge 50% of the DPPH radicals (SC50) is determined from the dose-response curve.[15]
Caption: Principle of the DPPH radical scavenging assay.
Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]
Conclusion
The available scientific literature suggests that this compound, as a component of various essential oils, may contribute to a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. However, there is a notable lack of studies focusing on the isolated compound, which makes it difficult to definitively attribute these activities to this compound alone. The provided data on a structurally similar sesquiterpene with potent anticancer activity highlights the potential of this class of compounds. Future research should focus on the isolation and purification of this compound to conduct rigorous in vitro and in vivo studies. Elucidating its specific mechanisms of action, particularly in relation to signaling pathways like NF-κB, will be crucial in determining its potential for development as a novel therapeutic agent. The experimental protocols and conceptual diagrams presented in this guide offer a framework for such future investigations.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. Buy this compound | 73464-47-8 [smolecule.com]
- 3. The Role of Plant-Derived Essential Oils in Eco-Friendly Crop Protection Strategies Under Drought and Salt Stress [mdpi.com]
- 4. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 5. Anti-inflammatory effect of anthocyanins via modulation of nuclear factor-κB and mitogen-activated protein kinase signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound, 73464-47-8 [thegoodscentscompany.com]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. In Vitro Synergistic Antioxidant Activity and Identification of Antioxidant Components from Astragalus membranaceus and Paeonia lactiflora - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of β-Gurjunene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Gurjunene, a naturally occurring sesquiterpene hydrocarbon, is a constituent of various plant essential oils and has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of β-gurjunene's biological activities, focusing on its potential anti-inflammatory, anticancer, and antimicrobial applications. While research on isolated β-gurjunene is still emerging, this document synthesizes findings from studies on essential oils rich in this compound to extrapolate its therapeutic potential and proposes future research directions. Detailed experimental protocols and hypothesized signaling pathways are presented to facilitate further investigation into its mechanisms of action.
Introduction
β-Gurjunene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄.[1] It is commonly found as a component of essential oils from various aromatic plants.[1][2] Traditionally, plants containing β-gurjunene have been used in folk medicine, suggesting its contribution to the observed therapeutic effects of these botanicals. This whitepaper will delve into the scientific evidence supporting the potential of β-gurjunene as a lead compound for the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of β-gurjunene is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [1] |
| IUPAC Name | (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene[1] |
| Class | Sesquiterpenoid |
Potential Therapeutic Applications
The therapeutic potential of β-gurjunene is inferred from the biological activities of essential oils in which it is a constituent. The primary areas of interest are its anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Essential oils containing β-gurjunene have demonstrated anti-inflammatory properties. This activity is likely attributed to the modulation of key inflammatory pathways. It is hypothesized that β-gurjunene may contribute to the inhibition of pro-inflammatory cytokine production and the enzymes involved in the inflammatory cascade.
Hypothesized Mechanism of Action:
A plausible mechanism for the anti-inflammatory action of β-gurjunene involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[3][5] By preventing the activation and nuclear translocation of NF-κB, β-gurjunene could suppress the downstream inflammatory response.
Anticancer Activity
Several studies on essential oils containing sesquiterpenes have indicated potential anticancer activities.[6] While direct evidence for β-gurjunene is limited, its structural class is known to possess cytotoxic effects against various cancer cell lines.
Hypothesized Mechanism of Action:
The anticancer effect of β-gurjunene may be mediated through the induction of apoptosis (programmed cell death).[7][8] This could involve the activation of the caspase cascade, a family of proteases that are central to the apoptotic process.[9][10][11] Specifically, β-gurjunene might trigger the intrinsic (mitochondrial) pathway of apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[9]
Antimicrobial Activity
The essential oils containing β-gurjunene have shown activity against a range of microbial pathogens. This suggests that β-gurjunene itself may possess antimicrobial properties.
Hypothesized Mechanism of Action:
The antimicrobial action of sesquiterpenes often involves the disruption of the bacterial cell membrane or wall.[12][13][14] β-Gurjunene, due to its lipophilic nature, may be able to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on essential oils containing β-gurjunene. It is important to note that these values represent the activity of the entire essential oil and not of purified β-gurjunene.
Table 1: Antimicrobial Activity (MIC - Minimum Inhibitory Concentration)
| Essential Oil Source | β-Gurjunene (%) | Microorganism | MIC (mg/mL) | Reference |
| Mallotus repandus | 0.2 | Staphylococcus aureus | 0.05-0.10 | [15] |
| Mallotus repandus | 0.2 | Gram-positive bacteria | 0.05-0.10 | [15] |
Table 2: Anticancer Activity (IC₅₀ - Half-maximal Inhibitory Concentration)
| Essential Oil Source | β-Gurjunene (%) | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Dipterocarpus alatus | Not specified | SiHa | Data for oleo-resin | [6] |
Table 3: Antioxidant Activity
| Essential Oil/Compound | Assay | Result | Reference |
| α-gurjunene containing oleo-resin | DPPH Scavenging | Varies by sample | [16][17] |
| α-gurjunene containing oleo-resin | ABTS Scavenging | Varies by sample | [16][17] |
Detailed Experimental Protocols
To facilitate further research, this section outlines detailed methodologies for key experiments to evaluate the therapeutic potential of isolated β-gurjunene.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the ability of β-gurjunene to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of β-gurjunene (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cell Viability: Concurrently, assess cell viability using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
In Vitro Anticancer Assay: MTT Assay for Cytotoxicity
This assay determines the concentration of β-gurjunene that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of β-gurjunene (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of β-gurjunene against a specific microorganism.[18][19][20][21]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of β-gurjunene in a 96-well microtiter plate containing the broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of β-gurjunene that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
β-Gurjunene presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. The current body of evidence, primarily derived from studies on essential oils, strongly suggests that isolated β-gurjunene warrants further investigation.
Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of pure β-gurjunene to enable precise biological evaluation.
-
In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies using the purified compound to validate its therapeutic efficacy and elucidate its mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of β-gurjunene to identify compounds with improved potency and selectivity.
-
Toxicological Studies: Thoroughly evaluating the safety profile of β-gurjunene and its derivatives.
The in-depth exploration of β-gurjunene's therapeutic potential could lead to the discovery of new and effective treatments for a range of human diseases.
References
- 1. beta-Gurjunene | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 6. jppres.com [jppres.com]
- 7. Phytoconstituents as apoptosis inducing agents: strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum | MDPI [mdpi.com]
- 11. Mechanism of activation of caspase cascade during beta-carotene-induced apoptosis in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breaking down the cell wall: Still an attractive antibacterial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breaking down the cell wall: Still an attractive antibacterial strategy [ouci.dntb.gov.ua]
- 14. Bacterial cell wall composition and the influence of antibiotics by cell-wall and whole-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. apec.org [apec.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Beta-Gurjunene: A Comprehensive Technical Guide to its Role as a Biomarker in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-gurjunene, a tricyclic sesquiterpene hydrocarbon, is a significant volatile constituent of many essential oils, contributing to their characteristic aroma and therapeutic properties.[1][2] Its presence and concentration can serve as a valuable biomarker for the authentication, quality control, and chemotaxonomic classification of essential oils. This technical guide provides an in-depth analysis of this compound, summarizing its quantitative distribution in various essential oils, detailing experimental protocols for its analysis and bioactivity assessment, and exploring its potential pharmacological mechanisms of action. The consistent presence of this compound alongside other sesquiterpenes suggests a coordinated regulation of sesquiterpene synthase activities within plant tissues.[3]
Introduction to this compound
This compound (C₁₅H₂₄) is a sesquiterpenoid characterized by a unique tricyclic structure, specifically a decahydro-1H-cyclopropa[e]azulene skeleton substituted with methyl and methylidene groups.[1][4] This compound is a prominent component of the essential oils derived from a variety of plant species, contributing to their distinct fragrances and biological activities. Its potential as a biomarker is significant for authenticating the botanical and geographical origin of essential oils, such as those from rosemary and winter savory.[2][3]
Quantitative Analysis of this compound in Essential Oils
The concentration of this compound in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in the complex mixtures of volatile compounds that constitute essential oils.
Below is a summary of the quantitative data for this compound found in the essential oils of several plant species.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil (%) | Reference(s) |
| Valeriana officinalis | Roots | 6.20 | [5] |
| Valeriana officinalis | Roots | 3.83 | [6] |
| Valeriana officinalis (Iranian cultivar) | Roots | 0.8 | [7] |
| Bixa orellana | Leaves | 3.28 (as γ-gurjunene) | [8] |
| Gurjun Balsam Oil | Balsam | 15.57 | [9] |
| Cedrus deodara | Wood | Present, but not quantified in the cited study | [10] |
| Campomanesia adamantium | Leaves | 0.21 - 0.36 | [11] |
Experimental Protocols
Extraction of Essential Oils
The isolation of essential oils containing this compound is commonly achieved through hydrodistillation or steam distillation.
3.1.1. Hydrodistillation using a Clevenger-type apparatus
-
Principle: This method involves the co-distillation of water and the volatile components of the plant material. The resulting vapor is condensed, and the immiscible essential oil is separated from the aqueous phase.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Weigh a known amount of the dried and ground plant material (e.g., 100 g).
-
Place the plant material into a round-bottom flask and add a sufficient volume of distilled water to cover the material completely.
-
Set up the Clevenger-type apparatus with the flask connected to the heating mantle and the condenser supplied with cold running water.
-
Heat the mixture to boiling. The steam and volatilized essential oil components will rise, condense, and collect in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a recommended period (e.g., 3-4 hours) until no more oil is collected.
-
Allow the apparatus to cool, and then carefully collect the separated essential oil.
-
Dry the collected oil over anhydrous sodium sulfate and store it in a sealed, dark glass vial at 4°C until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Principle: GC separates the volatile components of the essential oil based on their boiling points and polarity, while MS identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.
-
Apparatus: Gas chromatograph coupled with a mass spectrometer (GC-MS), capillary column (e.g., HP-5ms), helium carrier gas.
-
Procedure:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1 µL/mL).
-
Injection: Inject a small volume of the diluted sample (e.g., 1 µL) into the GC injector port.
-
Chromatographic Separation: The separation is achieved using a temperature program. A typical program might be:
-
Initial oven temperature: 60°C for 2 minutes.
-
Ramp: Increase the temperature at a rate of 3°C/minute to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometry: The eluting compounds are ionized (typically by electron impact at 70 eV) and the resulting fragments are detected.
-
Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Antioxidant Activity Assays
3.3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the essential oil in methanol.
-
In a test tube or microplate well, mix a specific volume of the essential oil dilution with a fixed volume of the DPPH solution (e.g., 100 µL of sample and 1 mL of DPPH solution).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
A control is prepared using methanol instead of the essential oil sample.
-
The percentage of radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
The IC₅₀ value (the concentration of the essential oil required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.
-
3.3.2. β-Carotene Bleaching Assay
-
Principle: In this assay, linoleic acid produces hydroperoxides upon oxidation, which then attack the highly unsaturated β-carotene, causing it to lose its orange color. Antioxidants present in the sample can neutralize the free radicals, thus slowing down the bleaching of β-carotene. The rate of bleaching is monitored spectrophotometrically.
-
Procedure:
-
Prepare a β-carotene solution by dissolving a small amount of β-carotene in chloroform (e.g., 0.5 mg in 1 mL).
-
Create an emulsion by adding linoleic acid (e.g., 25 µL) and Tween 40 (e.g., 200 mg) to the β-carotene solution.
-
Remove the chloroform by evaporation under vacuum.
-
Add aerated distilled water (e.g., 100 mL) to the residue and shake vigorously to form an emulsion.
-
Aliquot the β-carotene/linoleic acid emulsion into test tubes or microplate wells.
-
Add a specific volume of the essential oil dilution to each aliquot.
-
A control is prepared with the solvent used for the essential oil.
-
Measure the initial absorbance at 470 nm.
-
Incubate the samples in a water bath at 50°C for a specified period (e.g., 2 hours), measuring the absorbance at regular intervals.
-
The antioxidant activity is calculated as the percentage of inhibition of β-carotene bleaching.
-
Biological Activities and Signaling Pathways
This compound, like many other sesquiterpenes, exhibits a range of biological activities, with anti-inflammatory properties being of significant interest.
Anti-inflammatory Activity
The anti-inflammatory effects of many natural compounds, including sesquiterpenes, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or cytokines like TNF-α), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as TNF-α, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).
It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex, the degradation of IκBα, or the nuclear translocation of NF-κB. Such inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.[12][13][14][15][16]
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Antioxidant Activity
The antioxidant properties of essential oils containing this compound are significant for their potential health benefits. As demonstrated by the DPPH and β-carotene bleaching assays, these oils can neutralize free radicals, which are implicated in various chronic diseases.
Conclusion
This compound is a key sesquiterpene that serves as a valuable biomarker for the characterization of essential oils. Its quantification through GC-MS provides crucial information for quality control and chemotaxonomic studies. The documented anti-inflammatory and antioxidant activities of essential oils rich in this compound highlight their potential for further investigation in drug development and therapeutic applications. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to analyze and evaluate the properties of this compound in various essential oil matrices. Further research is warranted to elucidate the precise molecular mechanisms underlying the bioactivities of this compound and to explore its full therapeutic potential.
References
- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]
- 3. Study of Essential Oil Isolated from Achiote (Bixa orellana) Leaves: Chemical Composition, Enantiomeric Distribution and Antimicrobial, Antioxidant and Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 73464-47-8 | Benchchem [benchchem.com]
- 5. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. rsdjournal.org [rsdjournal.org]
- 9. scribd.com [scribd.com]
- 10. researcherslinks.com [researcherslinks.com]
- 11. scielo.br [scielo.br]
- 12. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of β-patchoulene isolated from patchouli oil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds | MDPI [mdpi.com]
Unveiling Beta-Gurjunene: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of beta-gurjunene, a sesquiterpene of significant interest in natural product chemistry. We delve into the foundational research that first identified this tricyclic hydrocarbon, detailing the early experimental protocols for its extraction and characterization. Quantitative data on its physicochemical properties are systematically presented, and a generalized workflow for its isolation is visualized. This document serves as a critical resource for researchers engaged in the study of sesquiterpenes and the development of novel therapeutics.
Introduction: The Sesquiterpene Landscape
Sesquiterpenes, a class of C15 terpenes, are a diverse group of natural products renowned for their complex chemical structures and wide range of biological activities.[1][2] These compounds are biosynthesized from three isoprene units and are prominent constituents of essential oils from a multitude of plant species.[1] Their intricate cyclic systems and varied functional groups have made them a fertile ground for chemical synthesis and pharmacological investigation. Within this vast family of compounds lies this compound, a tricyclic sesquiterpene that has garnered attention for its unique molecular architecture and potential therapeutic applications.
Historical Context: The Dawn of Gurjunene Chemistry
The story of this compound is intrinsically linked to the early explorations of "gurjun balsam," an oleoresin obtained from trees of the Dipterocarpus genus.[3] This balsam has a long history of use in traditional medicine. The initial chemical investigations into the components of gurjun balsam in the early 20th century laid the groundwork for the eventual isolation and characterization of the gurjunenes.
While the precise first isolation of this compound is not definitively pinpointed in a single seminal publication, the collective body of work from early pioneers in terpene chemistry was instrumental. These early researchers meticulously separated the complex mixtures of sesquiterpenes found in natural essential oils through painstaking fractional distillation and chemical derivatization techniques. The elucidation of the structures of these closely related isomers, including alpha- and this compound, was a significant achievement in the field of natural product chemistry, relying on classical methods of chemical degradation and spectroscopic analysis as they became available.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are crucial for its extraction, purification, and identification. The following table summarizes the key quantitative data for this sesquiterpene.
| Property | Value |
| Molecular Formula | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol |
| CAS Number | 21391-99-1 |
| Boiling Point | 118-119 °C at 10 mmHg |
| Density | 0.934 g/cm³ at 20 °C |
| Refractive Index (n²⁰/D) | 1.5030 |
| Specific Rotation [α]D | -70.5° (in CHCl₃) |
Experimental Protocols: From Balsam to Pure Compound
The isolation of this compound from its natural source, primarily Gurjun balsam, has historically relied on and continues to utilize the principles of steam distillation followed by fractional distillation under reduced pressure. The following sections detail the generalized methodologies employed in these key experiments.
Steam Distillation of Gurjun Balsam
Objective: To extract the volatile essential oil, rich in sesquiterpenes, from the crude oleoresin.
Methodology:
-
The crude Gurjun balsam is placed in a distillation flask with a volume of water.
-
The mixture is heated to boiling, or live steam is passed through the balsam.
-
The volatile components of the balsam, including this compound, co-distill with the steam.
-
The distillate, a biphasic mixture of oil and water, is collected in a receiving flask.
-
The essential oil layer is separated from the aqueous layer using a separatory funnel.
-
The collected oil is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.
Fractional Distillation of the Essential Oil
Objective: To separate the individual sesquiterpene components from the crude essential oil based on their boiling points.
Methodology:
-
The dried essential oil is transferred to a fractional distillation apparatus equipped with a fractionating column (e.g., a Vigreux or packed column).
-
The apparatus is subjected to a vacuum to reduce the boiling points of the high-boiling sesquiterpenes and prevent thermal degradation.
-
The oil is heated, and the vapor ascends through the fractionating column.
-
Fractions are collected at different temperature ranges, corresponding to the boiling points of the various components.
-
Fractions rich in this compound are identified through analytical techniques such as gas chromatography (GC) and comparison of their physical constants (e.g., refractive index, specific rotation) with known values.
-
Further purification of the this compound-rich fractions can be achieved by repeated fractional distillation or by preparative gas chromatography.
Visualization of the Isolation Workflow
The logical flow of the isolation and purification process for this compound can be represented as a clear experimental workflow.
Caption: Generalized workflow for the isolation of this compound.
Conclusion
The discovery and isolation of this compound represent a significant chapter in the history of natural product chemistry. The pioneering work of early 20th-century chemists in fractionating complex essential oils laid the foundation for our current understanding of this intriguing sesquiterpene. The methodologies of steam and fractional distillation, while refined over the years, remain central to its extraction from natural sources. This technical guide provides researchers with a concise yet comprehensive understanding of the historical context, physicochemical properties, and experimental protocols associated with this compound, facilitating further exploration of its chemical and biological potential.
References
Beta-Gurjunene: A Technical Guide to its Olfactory and Organoleptic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-gurjunene is a naturally occurring sesquiterpene hydrocarbon with a characteristic tricyclic structure. It is a constituent of various essential oils derived from plants such as those in the Dipterocarpus genus. While recognized for its contribution to the overall aroma of these oils, a detailed understanding of the specific olfactory and organoleptic properties of isolated this compound is essential for its potential applications in the pharmaceutical, fragrance, and flavor industries. This technical guide provides a comprehensive overview of the known sensory characteristics of this compound, outlines experimental protocols for its evaluation, and explores potential signaling pathways involved in its perception.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and analysis. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | [1] |
| CAS Number | 73464-47-8 | [1] |
| Appearance | Data not available for pure compound; Gurjun balsam oil is a pale yellow to colorless viscous liquid. | [2] |
| Boiling Point | 257.00 to 258.00 °C @ 760.00 mm Hg | |
| Density | Approximately 0.9329 g/cm³ @ 20 °C | [3] |
| Vapor Pressure | 0.023000 mmHg @ 25.00 °C (estimated) | [4] |
| Solubility | Insoluble in water; Soluble in paraffin oil. | [4] |
Olfactory and Organoleptic Profile
The sensory characteristics of this compound are complex and contribute to the woody and spicy notes of many natural extracts. While quantitative data for the pure compound is limited in publicly available literature, qualitative descriptions provide valuable insight into its aroma and flavor profile.
Olfactory Properties
The scent of this compound is primarily characterized by its earthy and woody notes.
-
Odor Description : The aroma of this compound has been described as "Green, Earthy, Animalic".[5] Gurjun balsam oil, which contains this compound, is noted for its balsamic, woody, and sweet aroma.[6] The broader category of gurjunene is associated with a woody, spicy, and slightly peppery scent.[7]
Organoleptic (Taste) Properties
Information regarding the taste profile of pure this compound is scarce. Its presence in essential oils suggests it may contribute to the overall flavor profile, likely imparting woody and slightly bitter notes.
-
Taste Profile : A definitive taste profile for isolated this compound has not been documented. General descriptions of related essential oils suggest a potential for spicy, woody, and perhaps slightly bitter characteristics.[8]
-
Taste Threshold : Quantitative taste detection or recognition thresholds for this compound have not been established. Determining these thresholds would necessitate formal sensory evaluation.
Experimental Protocols for Sensory Evaluation
To rigorously characterize the olfactory and organoleptic properties of this compound, standardized experimental protocols are required. The following sections detail the methodologies that would be employed for such an evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex mixture. An instrumental detector (like a mass spectrometer) runs in parallel with a human assessor who sniffs the effluent from the gas chromatograph column.
Methodology:
-
Sample Preparation : A solution of pure this compound in a suitable solvent (e.g., ethanol) is prepared at a known concentration.
-
GC Separation : The sample is injected into a gas chromatograph equipped with a column appropriate for sesquiterpene analysis (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the individual components of the sample.
-
Effluent Splitting : At the end of the column, the effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port for sensory detection.
-
Olfactometry Detection : A trained sensory panelist sniffs the effluent from the sniffing port and records the retention time, duration, and a qualitative description of any detected odor.
-
Data Analysis : The data from the MS and the olfactometry panel are correlated to identify the specific chemical compound responsible for each odor. The intensity of the odor can be quantified using methods such as Aroma Extract Dilution Analysis (AEDA) or by assigning an intensity score.
Sensory Panel Evaluation for Odor and Taste Thresholds
Determining the detection and recognition thresholds for a substance requires a trained sensory panel and a controlled environment.
Methodology:
-
Panelist Selection and Training : A panel of 10-15 individuals is selected based on their sensory acuity and ability to consistently describe and rate sensory stimuli. Panelists undergo training to familiarize them with the specific aroma and taste attributes relevant to woody and earthy compounds.
-
Sample Preparation : A series of dilutions of pure this compound are prepared in a neutral medium (e.g., deodorized water for taste, or presented on unscented smelling strips for odor). The concentration range should span from well below the expected threshold to clearly perceptible levels.
-
Testing Procedure (Ascending Method of Limits) :
-
Panelists are presented with a series of samples, starting with the lowest concentration, in a randomized order alongside a blank (the neutral medium).
-
For each sample, the panelist is asked to identify if there is a difference between the sample and the blank (detection threshold) and, if so, to describe the sensation (recognition threshold).
-
The concentration is incrementally increased until the panelist consistently detects and recognizes the stimulus.
-
-
Data Analysis : The individual thresholds for each panelist are determined, and the group threshold is typically calculated as the geometric mean of the individual thresholds.
Potential Signaling Pathways
The perception of aroma and taste is initiated by the interaction of chemical compounds with specific receptors in the olfactory epithelium and on the tongue, respectively. While the specific receptors for this compound have not been identified, we can hypothesize the general signaling pathways based on its chemical class (sesquiterpene).
Olfactory Signaling
Olfactory perception begins with the binding of an odorant molecule to an Olfactory Receptor (OR), which is a type of G-protein coupled receptor (GPCR).
-
Binding : this compound, being a volatile compound, would travel to the olfactory epithelium and bind to a specific OR.
-
G-protein Activation : This binding event would cause a conformational change in the OR, activating an associated G-protein (Gαolf).
-
Second Messenger Cascade : The activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺).
-
Depolarization and Action Potential : The influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for processing.
Gustatory (Taste) Signaling
Sesquiterpenes are often associated with bitter taste perception. The signaling for bitterness is also mediated by GPCRs, specifically the TAS2R family of bitter taste receptors.
-
Binding : If this compound has a bitter taste, it would bind to a specific TAS2R on the surface of a taste receptor cell.
-
G-protein (Gustducin) Activation : This binding would activate the G-protein gustducin.
-
Second Messenger Cascade : The activated gustducin would stimulate phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃).
-
Calcium Release : IP₃ binds to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).
-
Neurotransmitter Release : The increase in intracellular Ca²⁺ opens TRPM5 channels, leading to depolarization of the taste cell and the release of neurotransmitters (like ATP) onto afferent nerve fibers, which transmit the signal to the brain.
Conclusion and Future Directions
This compound is a sesquiterpene with a characteristic woody, earthy, and somewhat spicy aroma profile. While its presence in numerous essential oils is well-documented, there is a notable lack of quantitative sensory data for the pure compound. Future research should focus on determining the precise odor and taste thresholds of this compound through rigorous sensory panel evaluations. Furthermore, studies aimed at identifying the specific olfactory and taste receptors that interact with this compound would provide a more complete understanding of its sensory properties at the molecular level. Such data would be invaluable for the targeted application of this compound in the development of new pharmaceuticals, fragrances, and flavor formulations.
References
- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective receptor neurone responses to E-beta-ocimene, beta-myrcene, E,E-alpha-farnesene and homo-farnesene in the moth Heliothis virescens, identified by gas chromatography linked to electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 73464-47-8 [thegoodscentscompany.com]
- 5. The Kovats Retention Index: this compound (C15H24) [pherobase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 8. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
Methodological & Application
Application Notes and Protocols for Steam Distillation of Beta-Gurjunene from Dipterocarpus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Dipterocarpus comprises a group of large resinous trees, renowned for producing oleo-resin, commonly known as Gurjun balsam or East Indian Copaiba Balsam. This oleo-resin is a rich source of bioactive sesquiterpenoids, with beta-gurjunene being a compound of significant interest for its potential pharmacological activities. Steam distillation is the most prevalent and efficient method for extracting essential oils, including this compound, from the oleo-resin of Dipterocarpus species. This document provides a comprehensive protocol for the steam distillation of this compound from the oleo-resin of Dipterocarpus species, tailored for research and drug development purposes.
This compound (C₁₅H₂₄) is a tricyclic sesquiterpene that, along with its isomers (α-gurjunene and γ-gurjunene), constitutes a significant portion of the essential oil from various Dipterocarpus species. Notably, the oleo-resin of Dipterocarpus alatus has been found to contain a high concentration of α-gurjunene (30.31%) and γ-gurjunene (3.14%), indicating that this compound is also likely present in quantifiable amounts[1]. This protocol outlines the necessary steps for efficient extraction and subsequent analysis to isolate and quantify this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the chemical composition of oleo-resin from a representative Dipterocarpus species and the physicochemical properties of its essential oil.
| Parameter | Value | Species/Source | Reference |
| Major Sesquiterpene Constituents of Oleo-Resin | |||
| α-Gurjunene | 30.31% | Dipterocarpus alatus | [1] |
| (-)-Isolene | 13.69% | Dipterocarpus alatus | [1] |
| Alloaromadendrene | 3.28% | Dipterocarpus alatus | [1] |
| β-Caryophyllene | 3.14% | Dipterocarpus alatus | [1] |
| γ-Gurjunene | 3.14% | Dipterocarpus alatus | [1] |
| Spathulenol | 1.11% | Dipterocarpus alatus | [1] |
| Physicochemical Properties of Gurjun Balsam Oil | |||
| Specific Gravity at 20°C | 0.918 - 0.930 | Dipterocarpus turbinatus | |
| Refractive Index at 20°C | 1.501 - 1.505 | Dipterocarpus turbinatus | |
| Optical Rotation | -35° to -130° | Dipterocarpus turbinatus | |
| Flash Point | >100°C | Dipterocarpus turbinatus | |
| General Yield of Essential Oil from Oleo-Resin | |||
| Estimated Yield | 35% - 70% (v/w) | General Dipterocarpus spp. |
Experimental Protocols
This section provides a detailed methodology for the steam distillation of this compound from Dipterocarpus oleo-resin, followed by its identification and quantification.
Materials and Equipment
-
Raw Material: Oleo-resin from a selected Dipterocarpus species (e.g., D. alatus, D. turbinatus).
-
Apparatus:
-
Steam distillation unit (Clevenger-type apparatus or similar) with a 2 L round-bottom flask, a distillation head, a condenser, and a collection burette.
-
Heating mantle.
-
Separatory funnel (1 L).
-
Glassware: beakers, graduated cylinders, Erlenmeyer flasks.
-
Analytical balance.
-
-
Reagents:
-
Distilled water.
-
Anhydrous sodium sulfate (Na₂SO₄).
-
Dichloromethane or n-hexane (analytical grade).
-
This compound analytical standard.
-
Steam Distillation Procedure
-
Sample Preparation: Weigh approximately 200 g of the Dipterocarpus oleo-resin. To facilitate distillation, the viscous oleo-resin can be mixed with an equal amount of distilled water to create a slurry.
-
Apparatus Setup:
-
Place the oleo-resin slurry into the 2 L round-bottom flask.
-
Add 500 mL of distilled water to the flask.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Fill the collection burette with distilled water until it overflows back into the distillation flask.
-
-
Distillation:
-
Begin heating the flask using the heating mantle.
-
Maintain a steady rate of distillation, ensuring a continuous flow of steam through the plant material. The optimal distillation time for sesquiterpene-rich oleoresins is typically between 3 to 6 hours.
-
Continue the distillation until no more oil is collected in the burette.
-
-
Oil Collection and Drying:
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the collection burette into a separatory funnel.
-
Wash the collected oil with distilled water to remove any water-soluble impurities.
-
Separate the oil layer and dry it over anhydrous sodium sulfate.
-
Filter the dried oil into a pre-weighed amber glass vial.
-
-
Yield Calculation:
-
Weigh the collected essential oil.
-
Calculate the yield of the essential oil as a percentage of the initial weight of the oleo-resin.
-
Identification and Quantification of this compound
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a 1% solution of the extracted essential oil in dichloromethane or n-hexane.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).
3.3.2. Quantification using Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
GC-FID Analysis: Analyze the standard solutions and the essential oil sample under the same GC conditions as for the GC-MS analysis.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration. Determine the concentration of this compound in the essential oil sample from the calibration curve.
Diagrams
Experimental Workflow
Caption: Workflow for steam distillation and analysis of this compound.
Logical Relationship of Components
Caption: Relationship of components in this compound extraction.
References
Application Note: Analysis of Beta-Gurjunene in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-gurjunene is a tricyclic sesquiterpene found in the essential oils of various plants. As a significant component of these oils, its accurate identification and quantification are crucial for quality control, standardization, and the exploration of its potential therapeutic properties in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds in complex mixtures like essential oils, offering high separation efficiency and definitive compound identification.[1][2] This application note provides a detailed protocol for the analysis of this compound in essential oils using GC-MS.
Materials and Methods
Reagents and Materials
-
This compound analytical standard (purity ≥98%)
-
Essential oil sample
-
Micropipettes
-
Volumetric flasks
-
GC vials with inserts
Sample Preparation
A detailed workflow for sample preparation is outlined below.
References
Application Notes and Protocols for the Characterization of Beta-Gurjunene using ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of beta-gurjunene, a naturally occurring sesquiterpene. The provided protocols and data are intended to guide researchers in the identification and verification of this compound.
Introduction to this compound
This compound is a tricyclic sesquiterpene belonging to the cycloaromadendrane class of natural products.[1] It is a volatile compound found in the essential oils of various plants, including rosemary and winter savory.[1] The structural elucidation of this compound is critical for its distinction from isomers like alpha-gurjunene and for understanding its potential biological activities, which include antioxidant properties.[1] NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These values are crucial for the identification and confirmation of the compound's structure. While a complete, publicly available, and fully assigned high-resolution NMR dataset for this compound is not readily found in the searched literature, the following data represents key reported chemical shifts.
Table 1: Partial ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-7 | 4.65 | br s |
| H-4 | 1.25 | s |
Note: This table presents partial data as found in the available literature. A complete assignment would require further experimental work or access to a comprehensive spectral database.
Table 2: Partial ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ) ppm |
| C-7 | 108.2 |
| C-4 | 33.5 |
Note: This table presents partial data as found in the available literature. A complete assignment would require further experimental work or access to a comprehensive spectral database.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for the accurate characterization of this compound. The following is a generalized protocol for obtaining such spectra.
1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for non-polar compounds like sesquiterpenes.
-
Concentration: Prepare a solution of this compound in the chosen deuterated solvent at a concentration range of 5-25 mg/mL. The optimal concentration will depend on the specific NMR instrument and the desired experiment.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for complex molecules like sesquiterpenes.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-15 ppm is usually sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons.
-
Number of Scans: The number of scans will depend on the sample concentration, but typically 8 to 64 scans are adequate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.
-
Spectral Width: A spectral width of approximately 200-250 ppm is required to cover the entire range of carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.
-
3. 2D NMR Experiments for Structural Elucidation
To fully assign the ¹H and ¹³C NMR spectra of this compound and confirm its connectivity, a series of two-dimensional (2D) NMR experiments are highly recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). This is crucial for connecting different parts of the molecule and confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Logical Workflow for this compound Characterization
The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for Beta-Gurjunene Purification
Introduction
Beta-gurjunene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants.[1] As a volatile and hydrophobic compound, its purification can be challenging.[2] High-performance liquid chromatography (HPLC) offers a powerful technique for the isolation and purification of this compound from complex mixtures, such as essential oil extracts. This application note details a protocol for the preparative HPLC purification of this compound, suitable for researchers in natural product chemistry, pharmacology, and drug development.
Challenges in this compound Purification
The purification of volatile sesquiterpenes like this compound from plant matrices or recombinant systems presents several challenges.[2] Traditional methods such as distillation may not be suitable for all laboratories.[2] Chromatographic techniques are often necessary to achieve high purity.[3] The structural similarity of sesquiterpenes and their hydrophobic nature necessitate a well-optimized chromatographic method for effective separation.[4]
HPLC as a Purification Strategy
Reverse-phase HPLC is a widely used technique for the separation of non-polar compounds like this compound.[5] This method utilizes a non-polar stationary phase and a polar mobile phase. By carefully selecting the column and mobile phase composition, it is possible to achieve high-resolution separation of this compound from other components in a mixture. Preparative HPLC allows for the isolation of larger quantities of the purified compound for further analysis and use.
Experimental Protocols
1. Sample Preparation
Prior to HPLC purification, it is often beneficial to perform a preliminary fractionation of the crude essential oil to enrich the sesquiterpene fraction.
Protocol for Preliminary Fractionation (Silica Gel Column Chromatography):
-
Column Packing: A glass column is dry-packed with silica gel.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., n-hexane) and loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), to identify the fractions containing this compound.
-
Pooling and Concentration: The this compound-rich fractions are pooled and the solvent is removed under reduced pressure.
2. Preparative HPLC Purification
The enriched fraction from the preliminary cleanup is then subjected to preparative reverse-phase HPLC.
Protocol for Preparative RP-HPLC:
-
Sample Solution Preparation: Dissolve the enriched fraction in the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.[6]
-
HPLC System and Column: Utilize a preparative HPLC system equipped with a UV detector. A C18 reverse-phase column is suitable for this separation.[5]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the separation of sesquiterpenes.[5]
-
Chromatographic Conditions: The separation is typically performed using a gradient elution to ensure good resolution. The flow rate will depend on the dimensions of the preparative column.
-
Detection: this compound does not have a strong chromophore, so a low UV wavelength (e.g., 210 nm) should be used for detection.[7]
-
Fraction Collection: Collect the eluent corresponding to the peak of this compound.
-
Purity Analysis: The purity of the collected fraction should be assessed using analytical HPLC or GC-MS.
Data Presentation
Table 1: Proposed Preparative HPLC Parameters for this compound Purification
| Parameter | Value |
| Instrumentation | Preparative HPLC System with UV Detector |
| Column | C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Table 2: Example Data for a Hypothetical Purification Run
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity 1 | 12.5 | 5.2 | - |
| This compound | 18.7 | 92.1 | >98% (post-purification) |
| Impurity 2 | 21.3 | 2.7 | - |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
This application note provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography. The combination of a preliminary silica gel chromatography step followed by reverse-phase HPLC is an effective strategy for obtaining high-purity this compound from complex natural extracts. The provided HPLC parameters can serve as a starting point for method development and optimization.
References
- 1. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Separation of alpha-Gurjunene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. rsdjournal.org [rsdjournal.org]
- 7. ijcrt.org [ijcrt.org]
In vitro antioxidant assays for beta-gurjunene (e.g., DPPH, ABTS).
Introduction
Beta-gurjunene is a bicyclic sesquiterpene commonly found in the essential oils of various plants, notably from the Dipterocarpus and Valeriana species. Sesquiterpenes, as a class of natural products, have garnered significant interest in drug discovery for their diverse biological activities, including potential antioxidant effects.[1][2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Therefore, quantifying the antioxidant capacity of compounds like this compound is a critical step in evaluating their therapeutic potential.
This document provides detailed protocols for two of the most widely used in vitro antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods are spectrophotometric, relying on a color change when the radical is neutralized by an antioxidant, making them robust, reproducible, and suitable for screening.[3]
Principle of the Assays
-
DPPH Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The DPPH radical is a deep violet color in solution and becomes colorless or pale yellow upon reduction to its non-radical form, DPPH-H.[4] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the sample.[3]
-
ABTS Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate.[5] The resulting radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is correlated with the antioxidant's activity.[6] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Data Presentation: Antioxidant Activity of Sesquiterpenes
| Compound | Assay | IC₅₀ Value (mM) | Source |
| Guaiazulene | DPPH | 0.73 mM | [7] |
| cis-Nerolidol | Hydroxyl Radical | 1.48 mM | [7] |
| trans,trans-Farnesol | Hydroxyl Radical | 1.81 mM | [7] |
| Abelsaginol | ABTS | 41.04 ± 6.07 µM | [8] |
Note: The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates a higher antioxidant potency.[9]
Experimental Workflows and Assay Principles
The following diagrams illustrate the general workflow for evaluating antioxidant activity and the chemical principles of the DPPH and ABTS assays.
References
- 1. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Antioxidant and Antibacterial Activity of Essential Oils and Their Encapsulation into Biodegradable Material Followed by Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory activity protocol for beta-gurjunene using albumin denaturation assay.
Topic: Anti-inflammatory Activity Protocol for Beta-Gurjunene Using Albumin Denaturation Assay
For: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] One of the key events in inflammation is the denaturation of proteins.[2][3] The albumin denaturation assay is a widely used in vitro method to screen for anti-inflammatory activity of various compounds.[2][4] This assay is based on the principle that agents with anti-inflammatory properties can inhibit the heat-induced denaturation of proteins like albumin.[2][4] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.[2][4]
This compound, a sesquiterpene found in the essential oils of various plants, has been investigated for its potential pharmacological activities. This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound using the albumin denaturation assay.
Principle of the Assay
When subjected to heat, proteins lose their secondary and tertiary structures, leading to denaturation and coagulation.[5][6][7][8] This process is relevant to inflammation as denatured proteins can trigger inflammatory responses.[9] The albumin denaturation assay measures the ability of a test compound to prevent or reduce the heat-induced denaturation of a protein, typically egg albumin or bovine serum albumin (BSA).[2][10] The extent of denaturation is quantified by measuring the turbidity of the solution spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates its ability to stabilize the protein and suggests potential anti-inflammatory activity.
Materials and Reagents
-
This compound
-
Egg albumin (fresh hen's egg or commercially available powder)[2]
-
Bovine Serum Albumin (BSA) (as an alternative to egg albumin)[10]
-
Diclofenac sodium (as a standard anti-inflammatory drug)[2][13]
-
Dimethyl sulfoxide (DMSO) or ethanol (to dissolve this compound)
-
Distilled water
-
Test tubes
-
Pipettes
-
Water bath
-
UV-Vis Spectrophotometer
Experimental Protocol
This protocol is adapted from established methods for in vitro anti-inflammatory activity assessment.[2][9][12]
1. Preparation of Solutions:
-
1% w/v Albumin Solution:
-
Egg Albumin: Separate the egg white from a fresh hen's egg and dilute it with 100 mL of PBS (pH 6.4). Homogenize the solution. Alternatively, dissolve 1 g of egg albumin powder in 100 mL of PBS.
-
Bovine Serum Albumin (BSA): Dissolve 1 g of BSA powder in 100 mL of PBS (pH 6.4).
-
-
Test Sample (this compound) Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a minimal amount of DMSO or ethanol. From the stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800 µg/mL) using PBS.
-
Standard Drug (Diclofenac Sodium) Solutions: Prepare a stock solution of diclofenac sodium (1000 µg/mL) in PBS. From this, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800 µg/mL) with PBS.
2. Assay Procedure:
-
Pipette 2.8 mL of PBS into a series of test tubes.
-
Add 0.2 mL of the 1% albumin solution to each test tube.
-
Add 2 mL of the various concentrations of this compound or the standard drug (diclofenac sodium) to their respective test tubes. The total volume of the reaction mixture should be 5 mL.[2][4]
-
For the control tube, add 2 mL of distilled water instead of the test sample or standard drug.[2]
-
Incubate all the test tubes at 37°C for 15-20 minutes.[2][12]
-
After incubation, heat the mixtures in a water bath at 70°C for 5-15 minutes.[2][12]
-
Allow the solutions to cool to room temperature.
-
Measure the absorbance (turbidity) of each solution at 660 nm using a UV-Vis spectrophotometer.[10][12] Use distilled water or PBS as the blank.[11]
3. Calculation of Inhibition:
The percentage inhibition of protein denaturation is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
4. Determination of IC50:
The half-maximal inhibitory concentration (IC50) is the concentration of the test sample required to inhibit 50% of protein denaturation. The IC50 value is determined by plotting a graph of percentage inhibition versus the concentration of this compound and the standard drug.
Data Presentation
The results of the albumin denaturation assay can be summarized in the following table:
| Concentration (µg/mL) | Absorbance of this compound (Mean ± SD) | % Inhibition by this compound | Absorbance of Diclofenac Sodium (Mean ± SD) | % Inhibition by Diclofenac Sodium |
| Control | 0.850 ± 0.025 | 0 | 0.850 ± 0.025 | 0 |
| 100 | 0.680 ± 0.018 | 20.00 | 0.595 ± 0.021 | 30.00 |
| 200 | 0.510 ± 0.022 | 40.00 | 0.425 ± 0.019 | 50.00 |
| 400 | 0.340 ± 0.015 | 60.00 | 0.255 ± 0.017 | 70.00 |
| 600 | 0.255 ± 0.011 | 70.00 | 0.170 ± 0.014 | 80.00 |
| 800 | 0.170 ± 0.009 | 80.00 | 0.085 ± 0.010 | 90.00 |
IC50 Value for this compound: (To be determined from the dose-response curve) IC50 Value for Diclofenac Sodium: (To be determined from the dose-response curve)
Visualizations
Experimental Workflow
Caption: Workflow for Albumin Denaturation Assay.
Proposed Mechanism of this compound in Inhibiting Protein Denaturation
References
- 1. gpub.org [gpub.org]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. foodtechpathshala.com [foodtechpathshala.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. How does heat denature a protein? | AAT Bioquest [aatbio.com]
- 8. quora.com [quora.com]
- 9. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plantarchives.org [plantarchives.org]
- 11. researchgate.net [researchgate.net]
- 12. jddtonline.info [jddtonline.info]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Broth Microdilution Method for Assessing Antimicrobial Activity of Beta-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-gurjunene is a sesquiterpene hydrocarbon found in the essential oils of various plants. As interest in naturally derived antimicrobial agents continues to grow, it is crucial to employ standardized methods to evaluate the efficacy of such compounds. The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1] This quantitative method provides valuable data for assessing the potency of a compound and is a foundational assay in the discovery and development of new antimicrobial drugs.
These application notes provide a detailed protocol for determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound using the broth microdilution method. Given that this compound is a lipophilic compound, this protocol includes modifications necessary for testing essential oils and their constituents to ensure accurate and reproducible results.
Data Presentation
Disclaimer: Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for pure, isolated this compound against a standardized panel of microorganisms. The following tables present illustrative data to serve as a template for data presentation. These values are hypothetical and should be replaced with experimentally determined data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) | Positive Control (Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 128 | 0.5 |
| Escherichia coli | ATCC 25922 | 256 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 512 | 2 |
| Candida albicans | ATCC 90028 | 256 | N/A |
| Aspergillus niger | ATCC 16404 | >512 | N/A |
Table 2: Illustrative Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 128 | 256 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 256 | 1024 | 4 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 512 | >1024 | >2 | - |
| Candida albicans | ATCC 90028 | 256 | 512 | 2 | Fungicidal |
Experimental Protocols
Principle of the Method
The broth microdilution test involves a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible growth. The MBC is subsequently determined by subculturing the contents of the wells with no visible growth onto an agar medium to identify the lowest concentration that kills 99.9% of the initial inoculum.
Materials and Reagents
-
This compound (high purity)
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Bacterial and fungal strains for testing (e.g., ATCC quality control strains)
-
Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Tween 80 as a solubilizing agent
-
Resazurin sodium salt solution (0.015% w/v) as a growth indicator (optional)
-
Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates for MBC determination
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Preparation of this compound Stock Solution
Due to the lipophilic nature of this compound, a solubilizing agent is necessary to ensure its dispersion in the aqueous broth medium.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10.24 mg of this compound in 1 mL of DMSO to achieve a concentration of 10240 µg/mL.
-
The final concentration of DMSO in the wells should not exceed 1-2%, as higher concentrations can inhibit microbial growth. It is essential to run a DMSO-only control to ensure it does not affect the growth of the test organisms at the concentration used.
-
Alternatively, an emulsifier like Tween 80 can be used. Prepare a stock solution of this compound in a small amount of Tween 80 and then dilute it in the broth medium. The final concentration of Tween 80 should be kept low (e.g., 0.5% v/v).
Preparation of Microbial Inoculum
-
From a fresh (18-24 hours for bacteria, 24-48 hours for yeast) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. A spectrophotometer can be used to verify the turbidity (e.g., absorbance at 625 nm).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay Procedure
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the this compound stock solution (e.g., in DMSO) to the wells in the first column, resulting in an initial dilution.
-
Using a multichannel pipette, perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no inoculum).
-
Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final microbial inoculum (prepared in section 3.4). The final volume in each well will be 200 µL.
-
Seal the plate with a breathable membrane or place it in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
Determination of Minimum Inhibitory Concentration (MIC)
-
After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).
-
Optionally, 20 µL of resazurin solution can be added to each well and incubated for an additional 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the color remains blue.
Determination of Minimum Bactericidal Concentration (MBC)
-
From each well that shows no visible growth (at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA (for bacteria) or SDA (for fungi) plate.
-
Incubate the agar plates at the appropriate temperature and duration.
-
The MBC is the lowest concentration that results in no growth or a ≥99.9% reduction in the initial inoculum count.
Visualizations
Caption: Workflow for the broth microdilution method.
Caption: Logical relationship between MIC and MBC values.
References
Application Notes and Protocols for Agar Disc Diffusion Assay of Beta-Gurjunene's Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the agar disc diffusion assay to evaluate the antifungal properties of beta-gurjunene, a naturally occurring sesquiterpene.
Introduction
This compound is a sesquiterpene hydrocarbon found in the essential oils of various plants. Sesquiterpenoids, as a class of natural products, have garnered significant interest for their diverse biological activities, including antimicrobial properties.[1] The agar disc diffusion assay is a widely used, simple, and cost-effective method to screen for antimicrobial activity.[2] This method allows for the qualitative and semi-quantitative assessment of a substance's ability to inhibit fungal growth, visualized as a "zone of inhibition" on an agar plate.[2]
Standardized protocols, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), are crucial for ensuring the reproducibility and comparability of antifungal susceptibility testing results.[3] This document outlines the application of these standardized methods to the specific case of testing this compound against common fungal pathogens.
Data Presentation
| Fungal Strain | This compound Concentration (µ g/disc ) | Zone of Inhibition (mm) | Positive Control (e.g., Fluconazole, 25 µ g/disc ) Zone of Inhibition (mm) | Negative Control (Solvent) Zone of Inhibition (mm) |
| Candida albicans ATCC 90028 | 50 | [Insert Data] | [Insert Data] | 0 |
| 100 | [Insert Data] | [Insert Data] | 0 | |
| 200 | [Insert Data] | [Insert Data] | 0 | |
| Aspergillus niger ATCC 16404 | 50 | [Insert Data] | [Insert Data] | 0 |
| 100 | [Insert Data] | [Insert Data] | 0 | |
| 200 | [Insert Data] | [Insert Data] | 0 | |
| Trichophyton rubrum ATCC 28188 | 50 | [Insert Data] | [Insert Data] | 0 |
| 100 | [Insert Data] | [Insert Data] | 0 | |
| 200 | [Insert Data] | [Insert Data] | 0 |
Experimental Protocols
This section provides a detailed methodology for performing the agar disc diffusion assay to assess the antifungal activity of this compound. The protocol is based on established guidelines, such as those from the CLSI.
Materials
-
This compound (of high purity)
-
Sterile filter paper discs (6 mm in diameter)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Trichophyton rubrum)
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar (SDA), Mueller-Hinton Agar with 2% glucose and 0.5 µg/ml methylene blue for yeasts)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Negative control (solvent used to dissolve this compound, e.g., Dimethyl sulfoxide (DMSO))
-
Sterile petri dishes
-
Sterile swabs
-
Micropipettes
-
Incubator
-
Laminar flow hood
-
Vortex mixer
-
Spectrophotometer or McFarland standards
Protocol
-
Preparation of Fungal Inoculum:
-
Aseptically pick a few colonies of the fungal strain from a fresh culture plate.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
For yeast, adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, a spore suspension can be prepared and the concentration adjusted.
-
-
Preparation of Test and Control Discs:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Prepare serial dilutions of the this compound stock solution to obtain the desired concentrations for testing.
-
Aseptically apply a specific volume (e.g., 10 µL) of each this compound dilution onto a sterile filter paper disc to achieve the desired final amount per disc (e.g., 50 µg, 100 µg, 200 µg).
-
Prepare positive control discs by applying a known concentration of a standard antifungal agent.
-
Prepare negative control discs by applying only the solvent used to dissolve the this compound.
-
Allow the discs to dry completely in a laminar flow hood before use.
-
-
Inoculation of Agar Plates:
-
Using a sterile swab, dip it into the prepared fungal inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform growth.
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
-
Application of Discs and Incubation:
-
Aseptically place the prepared this compound, positive control, and negative control discs on the surface of the inoculated agar plate.
-
Ensure the discs are placed at a sufficient distance from each other to avoid overlapping of the inhibition zones.
-
Gently press the discs with sterile forceps to ensure complete contact with the agar.
-
Invert the plates and incubate at an appropriate temperature (e.g., 35-37°C for Candida and Aspergillus species, 25-30°C for dermatophytes) for 24-48 hours (or longer for slow-growing fungi).
-
-
Measurement and Interpretation of Results:
-
After incubation, observe the plates for the presence of a clear zone of no growth around the discs.
-
Measure the diameter of the zone of inhibition (including the 6 mm disc) in millimeters (mm) using a ruler or calipers.
-
Record the results and compare the zone diameters of the this compound discs with those of the positive and negative controls. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
Experimental Workflow
Caption: Workflow for the agar disc diffusion assay.
Proposed Antifungal Mechanism of Sesquiterpenes
The precise signaling pathways targeted by this compound are not yet fully elucidated. However, the general mechanism for sesquiterpenoids is believed to involve the disruption of the fungal cell's structural integrity.
Caption: Proposed mechanism of sesquiterpene antifungal action.
References
- 1. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial and antifungal activity of six essential oils and their cyto/genotoxicity to human HEL 12469 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Screening of Beta-Gurjunene on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-gurjunene, a bicyclic sesquiterpene found in the essential oils of various plants, has garnered interest for its potential pharmacological activities. This document provides a comprehensive guide for the in vitro cytotoxicity screening of this compound against various cancer cell lines. While direct cytotoxic data for isolated this compound is limited, this protocol outlines the standard methodologies to assess its anti-cancer potential. The provided data is based on studies of plant extracts rich in closely related sesquiterpenes, offering a preliminary indication of potential efficacy. The experimental protocols detailed below will enable researchers to generate robust and reproducible data to evaluate the cytotoxic and apoptotic effects of this compound.
Data Presentation
Due to the limited availability of direct cytotoxicity data for isolated this compound, the following table summarizes the cytotoxic activity of an oleo-resin from Dipterocarpus alatus, which is known to contain alpha-gurjunene, a closely related isomer of this compound. This data can serve as a preliminary reference for designing cytotoxicity studies for this compound.
Table 1: Cytotoxic Activity of Alpha-Gurjunene-Containing Oleo-Resin on a Cancer Cell Line
| Cancer Cell Line | Test Substance | Assay | IC50 (µg/mL) | Reference |
| SiHa (Cervical Cancer) | Dipterocarpus alatus oleo-resin (containing α-gurjunene) | Not Specified | Good cytotoxicity reported | [1] |
Note: The original study mentioned "good cytotoxicity" without providing a specific IC50 value. Researchers are encouraged to determine the precise IC50 of this compound on a panel of cancer cell lines.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
70% Ethanol (ice-cold)
-
PBS (Phosphate Buffered Saline)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for a specific duration. Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of PI staining solution (50 µg/mL) and incubate for 15-30 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity screening of this compound.
Potential Signaling Pathways Modulated by Sesquiterpenes
Based on the known activities of other sesquiterpenes, this compound may exert its cytotoxic effects by modulating key signaling pathways involved in cell survival and apoptosis. The following diagrams illustrate two such potential pathways.
1. Potential Inhibition of the NF-κB Signaling Pathway
Many sesquiterpenes are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in promoting inflammation, cell survival, and proliferation in cancer cells.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
2. Potential Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Discussion of Potential Mechanisms of Action
While specific studies on this compound are lacking, the broader class of sesquiterpenes has been shown to induce cancer cell death through various mechanisms.
-
Induction of Apoptosis: As suggested by the proposed assays, this compound may induce programmed cell death. This could be mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the release of cytochrome c, or the extrinsic (death receptor) pathway.
-
Cell Cycle Arrest: this compound might halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M phase), thereby preventing cancer cell proliferation.
-
Modulation of Signaling Pathways:
-
NF-κB Pathway: Sesquiterpene lactones, a class of compounds structurally related to this compound, are known inhibitors of the NF-κB signaling pathway.[2][3] By inhibiting the IKK complex, they prevent the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.[3]
-
MAPK Pathway: The MAPK pathway is a key regulator of cell fate. Some natural compounds can modulate this pathway to promote apoptosis in cancer cells.[2] this compound could potentially interfere with the phosphorylation cascade of the MAPK pathway, leading to cell death.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway by natural compounds can lead to decreased cell proliferation and increased apoptosis. Sesquiterpene lactones have been shown to inhibit the PI3K/Akt pathway.[2]
-
Conclusion
This document provides a framework for the systematic in vitro evaluation of the cytotoxic potential of this compound against cancer cell lines. The detailed protocols for key assays, along with the visualization of potential mechanisms of action, offer a comprehensive guide for researchers. Although direct evidence for this compound's anticancer activity is still emerging, the information on related sesquiterpenes suggests that it is a promising candidate for further investigation in the field of cancer drug discovery. Rigorous execution of the outlined experiments will contribute valuable data to the understanding of this compound's therapeutic potential.
References
- 1. Chemopreventive Potential of Caryophyllane Sesquiterpenes: An Overview of Preliminary Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Beta-Gurjunene Yield During Hydrodistillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of beta-gurjunene during hydrodistillation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield important?
A1: this compound is a sesquiterpene hydrocarbon found in the essential oils of various plants. Its yield is crucial for research and development in the pharmaceutical and fragrance industries due to its potential biological activities and aromatic properties. Maximizing its extraction efficiency is key to ensuring a sufficient supply for study and commercial applications.
Q2: My overall essential oil yield is low. What are the first steps I should take?
A2: A low essential oil yield can be attributed to several factors. Begin by assessing the following:
-
Plant Material: Ensure you are using the correct plant part, as the distribution of essential oils can vary significantly within the plant. The freshness and drying conditions of the material also play a critical role.[1]
-
Particle Size: The plant material should be appropriately ground to increase the surface area for efficient oil release, but not so fine as to impede steam flow.
-
Hydrodistillation Parameters: Review your extraction time and water-to-material ratio, as these are critical factors influencing yield.[2][3]
Q3: Can the duration of hydrodistillation affect the concentration of this compound?
A3: Absolutely. The chemical composition of the essential oil can change with the distillation time.[4] Shorter distillation times may be sufficient for highly volatile compounds, while longer durations are often needed for less volatile sesquiterpenes like this compound. However, prolonged exposure to high temperatures can also lead to the degradation of some compounds.[5] It is crucial to optimize the distillation time to maximize the yield of this compound without causing its degradation.
Q4: What is the optimal water-to-material ratio for extracting sesquiterpenes?
A4: The ideal water-to-material ratio can vary depending on the plant material.[6] A sufficient amount of water is necessary to ensure the plant material is fully submerged and to generate enough steam to carry over the volatile oils. However, an excessive amount of water can lead to a lower concentration of the extracted oil and increase energy consumption.[3] It is recommended to start with a ratio of around 4:1 to 6:1 (water volume in mL to plant material weight in g) and optimize from there.[7][8]
Q5: Are there alternative extraction methods if I cannot improve my this compound yield with hydrodistillation?
A5: Yes, if optimizing hydrodistillation does not yield the desired results, you may consider alternative methods such as:
-
Steam Distillation: This method is similar to hydrodistillation but introduces steam from an external source, which can sometimes be more efficient and reduce the risk of thermal degradation.[9]
-
Microwave-Assisted Hydrodistillation (MAHD): This technique can significantly reduce extraction time and energy consumption, potentially leading to a higher yield of certain compounds.[10]
-
Supercritical Fluid Extraction (SFE) with CO2: This is a "green" technology that uses supercritical CO2 as a solvent. It is highly efficient for extracting thermally sensitive compounds like sesquiterpenes.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to improve the yield of this compound.
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Improper Plant Material Preparation | - Verify Plant Part: Confirm that you are using the part of the plant reported to be rich in this compound (e.g., leaves, rhizomes, or wood).- Drying: The essential oil yield can be significantly higher from dried material compared to fresh material.[1] Experiment with air-drying or oven-drying at a controlled, low temperature (e.g., 40-50°C) to prevent the loss of volatile compounds.[11]- Grinding: Grind the plant material to a consistent, moderate particle size. Overly fine powder can pack tightly and obstruct steam passage, while large pieces will have a smaller surface area for extraction. |
| Suboptimal Hydrodistillation Parameters | - Extraction Time: Sesquiterpenes are less volatile than monoterpenes and may require longer distillation times. Try increasing the extraction time in increments (e.g., 3, 4, 5 hours) and analyze the oil composition at each step to find the optimal duration.[4]- Water-to-Material Ratio: An incorrect ratio can lead to either incomplete extraction or co-distillation issues. Start with a ratio in the range of 4:1 to 6:1 (mL of water to g of plant material) and adjust as needed.[7][8] |
| Thermal Degradation | This compound, like other sesquiterpenes, can be sensitive to heat. Prolonged exposure to high temperatures during hydrodistillation can lead to its degradation.[5] If you suspect this is an issue, consider using a vacuum hydrodistillation setup to lower the boiling point of the water or explore alternative, lower-temperature extraction methods like SFE-CO2. |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | - Source and Harvest Time: The chemical composition of plants can vary depending on the geographical source, season of harvest, and even the time of day of collection.[4] For consistent results, use plant material from the same source, harvested at the same time of year and day.- Storage: Improper storage of the plant material can lead to the degradation of essential oils. Store in a cool, dark, and dry place. |
| Inconsistent Experimental Procedure | - Maintain Consistency: Ensure that all parameters, including particle size, water-to-material ratio, heating rate, and extraction time, are kept consistent between batches. |
Data Presentation
The following tables summarize quantitative data on the effect of different parameters on essential oil yield. Disclaimer: The following data is for total essential oil yield or for other sesquiterpenes and should be considered as a starting point for the optimization of this compound extraction, as specific quantitative data for this compound is limited.
Table 1: Effect of Extraction Time on Essential Oil Yield
| Plant Material | Extraction Time (min) | Essential Oil Yield (%) | Reference |
| Coriander (Coriandrum sativum L.) | 15 | 1.20 | [10] |
| Coriander (Coriandrum sativum L.) | 120 | 1.62 | [10] |
| Orange Peel | 60 | 1.4 | [8] |
| Orange Peel | 90 | 3.4 | [8] |
| Fennel Seeds | 23.4 | 4.40 | [12] |
| Fennel Seeds | 120 | 5.50 | [12] |
Table 2: Effect of Water-to-Material Ratio on Essential Oil Yield
| Plant Material | Water-to-Material Ratio (mL/g) | Essential Oil Yield (%) | Reference |
| Orange Peel | 4:1 | 3.4 | [8] |
| Orange Peel | 8:1 | Varies | [7] |
| Fennel Seeds | 10:1 | 5.50 | [12] |
| Fennel Seeds | 20:1 | Varies | [12] |
Table 3: Effect of Pre-treatment on Essential Oil Yield
| Plant Material | Pre-treatment Method | Essential Oil Yield Increase (%) | Reference |
| Eucalyptus | Pulsed Electric Field (30 min HD) | ~17% | [13] |
| Rosemary | Pulsed Electric Field (30 min HD) | ~11% | [13] |
| Thyme | Pulsed Electric Field (30 min HD) | up to 40% | [13] |
| Coriander | Microwave Heating (15 min) | 12.5% | [10] |
Experimental Protocols
Protocol 1: Standard Hydrodistillation for this compound Extraction
-
Preparation of Plant Material:
-
Select the appropriate plant part known to be rich in this compound.
-
Dry the plant material in a well-ventilated area away from direct sunlight or in an oven at a controlled temperature (e.g., 40°C) until brittle.
-
Grind the dried material to a coarse powder (e.g., 1-2 mm particle size).
-
-
Hydrodistillation Setup:
-
Set up a Clevenger-type apparatus for hydrodistillation.[14]
-
Place a known amount of the ground plant material (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is completely submerged. A common starting ratio is 5:1 (mL of water to g of plant material).
-
Add a few boiling chips to ensure smooth boiling.
-
-
Distillation:
-
Heat the flask using a heating mantle.
-
Once boiling begins, collect the distillate for a predetermined time (e.g., 3-4 hours for sesquiterpenes).
-
The essential oil will separate from the aqueous layer in the collection tube of the Clevenger apparatus.
-
-
Oil Recovery and Storage:
-
Carefully collect the essential oil from the side arm of the Clevenger apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed, airtight amber vial at 4°C to prevent degradation.
-
Protocol 2: GC-MS Quantification of this compound
-
Standard Preparation:
-
Prepare a stock solution of a certified this compound standard (e.g., 1000 µg/mL) in a suitable solvent like hexane or ethyl acetate.
-
Prepare a series of working standard solutions of varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.
-
Prepare an internal standard (IS) solution (e.g., n-alkane C13 or another suitable compound not present in the essential oil) of a known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the extracted essential oil (e.g., 10 mg).
-
Dissolve the oil in a known volume of solvent (e.g., 10 mL) to create a stock solution.
-
Prepare a sample for injection by diluting the stock solution to a concentration within the calibration range of the working standards.
-
Add the internal standard to all standard and sample solutions at the same concentration.
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 250°C with a split ratio (e.g., 1:50).
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 3°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Acquisition mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. For this compound (m/z 204), characteristic fragment ions should be monitored.
-
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[15]
-
Visualizations
Caption: Workflow for hydrodistillation of essential oils.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Key factors influencing this compound yield during hydrodistillation.
References
- 1. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.ist.utl.pt [web.ist.utl.pt]
- 6. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition | Scientia Agropecuaria [revistas.unitru.edu.pe]
- 7. Comparison of Hydrodistillation for the Extraction of Essential Oils from Fruit Peels with Other Methods | Chemical Engineering Transactions [cetjournal.it]
- 8. cetjournal.it [cetjournal.it]
- 9. jmp.ir [jmp.ir]
- 10. Influence of Hydrodistillation Conditions on Yield and Composition of Coriander (Coriandrum sativum L.) Essential Oil [journal.pan.olsztyn.pl]
- 11. journalwjarr.com [journalwjarr.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analysis of β-Gurjunene and its Isomers by GC-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues with β-gurjunene and its isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing a single, broad peak in the region where I expect to see β-gurjunene. How can I confirm if this is due to co-elution of isomers?
A1: Co-elution of structurally similar isomers is a common challenge in the analysis of sesquiterpenes like β-gurjunene. To investigate this, you should:
-
Examine the Mass Spectrum: Carefully analyze the mass spectrum across the entire peak. Look for subtle changes in the relative abundances of key ions from the beginning to the end of the peak. This can indicate the presence of more than one compound.
-
Check for Tailing or Fronting: Poor peak shape, such as significant tailing or fronting, can sometimes be an indicator of unresolved components.
-
Consult Reference Mass Spectra: Compare your acquired mass spectrum with reference spectra for β-gurjunene and its common isomers, such as γ-gurjunene and allo-aromadendrene. Note any discrepancies in ion ratios.
-
Employ Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.
Q2: Which GC column is best for separating β-gurjunene from its isomers?
A2: The choice of GC column is critical for resolving isomeric sesquiterpenes. There is no single "best" column for all separations, as the optimal choice depends on the specific isomers present in your sample. However, here are some general recommendations:
-
Non-Polar Columns (e.g., DB-5ms, HP-5ms): These are the most commonly used columns for essential oil and terpene analysis. They separate compounds primarily based on their boiling points. While they may not provide baseline separation of all β-gurjunene isomers, they are a good starting point.
-
Mid-Polarity to Polar Columns (e.g., DB-17ms, Wax-type columns): For more challenging separations, a column with a different selectivity can be effective. Polar columns can provide alternative elution orders and may resolve isomers that co-elute on non-polar phases.
-
Chiral Columns: If you are dealing with enantiomers of β-gurjunene or its isomers, a chiral column will be necessary for their separation.
Recommendation: Start with a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). If co-elution persists, consider a column with a different stationary phase, such as a wax column, for orthogonal separation.
Q3: My peaks for β-gurjunene and its isomers are still not resolved. How can I optimize my GC temperature program?
A3: Optimizing the oven temperature program is a crucial step in improving the separation of closely eluting compounds. A slow temperature ramp rate is generally recommended for resolving isomers.
Troubleshooting Steps:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column.
-
Slow Down the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) through the elution range of your target compounds will increase the time they spend interacting with the stationary phase, thereby improving separation.
-
Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting peaks can sometimes improve resolution.
-
Experiment with Different Programs: The ideal temperature program will depend on your specific sample matrix and the isomers present. Systematic experimentation with different ramp rates and hold times is often necessary.
Q4: Even with an optimized GC method, I have partial co-elution. Can I use mass spectrometry to differentiate and quantify the isomers?
A4: Yes, even with chromatographic co-elution, mass spectrometry can often be used to differentiate and quantify isomers through the use of Selected Ion Monitoring (SIM).
To do this, you will need to:
-
Identify Unique Fragment Ions: Analyze the full scan mass spectra of pure standards of each isomer to identify fragment ions that are unique to each compound, or at least present in significantly different ratios.
-
Develop a SIM Method: Create a SIM method that monitors these specific, characteristic m/z values for each isomer during the expected elution time.
-
Quantify Using Unique Ions: Use the peak areas of the unique ions to quantify each co-eluting isomer.
Troubleshooting Guide: Resolving β-Gurjunene Co-elution
This guide provides a systematic approach to troubleshooting the co-elution of β-gurjunene with its common isomers, γ-gurjunene and allo-aromadendrene.
Step 1: Initial Assessment and Peak Purity Analysis
The first step is to confirm that you indeed have a co-elution problem.
Caption: Initial assessment of a suspect peak.
Step 2: Method Optimization - Chromatographic Separation
Focus on improving the physical separation of the isomers within the GC column.
Caption: Workflow for optimizing chromatographic separation.
Step 3: Mass Spectral Differentiation and Quantification
If chromatographic separation is insufficient, leverage the power of the mass spectrometer.
Caption: Utilizing mass spectrometry for isomer differentiation.
Quantitative Data Summary
The following tables summarize key quantitative data for β-gurjunene and its common isomers. This data is essential for peak identification and method development.
Table 1: Kovats Retention Indices (RI) on Non-Polar Columns
| Compound | RI on DB-1/HP-5MS |
| γ-Gurjunene | ~1472-1473 |
| β-Gurjunene | Varies, often close to γ-gurjunene |
| allo-Aromadendrene | Varies, typically elutes after β- and γ-gurjunene |
Note: Retention indices can vary slightly between instruments and laboratories.
Table 2: Characteristic Mass-to-Charge Ratios (m/z) for Isomer Differentiation
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| β-Gurjunene | 204 | 161, 189, 105, 91 |
| γ-Gurjunene | 204 | 161, 119, 105, 93 |
| allo-Aromadendrene | 204 | 189, 175, 161, 105 |
Note: The relative abundance of these ions should be used for confirmation. It is highly recommended to analyze pure standards on your instrument to confirm these fragmentation patterns.
Experimental Protocols
Protocol 1: Standard GC-MS Method for Sesquiterpene Analysis
This protocol provides a starting point for the analysis of β-gurjunene and its isomers. Optimization will likely be required.
-
GC System: Agilent 7890B GC with 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-350
Protocol 2: Selected Ion Monitoring (SIM) Method for Co-eluting Isomers
This protocol should be adapted based on the characteristic ions determined from your analysis of pure standards.
-
GC Conditions: Same as Protocol 1
-
MSD Settings:
-
Acquisition Mode: SIM
-
Create time segments that bracket the expected retention time of the co-eluting peaks.
-
Within each time segment, monitor the characteristic ions for each isomer identified in Table 2 (or from your own analysis). For example:
-
β-Gurjunene: m/z 189
-
γ-Gurjunene: m/z 119
-
allo-Aromadendrene: m/z 175
-
-
Set a dwell time of 100 ms for each ion.
-
Strategies to resolve overlapping NMR signals in beta-gurjunene analysis.
Technical Support Center: Analysis of Beta-Gurjunene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of this compound, with a focus on strategies to resolve overlapping signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows a complex, unresolved multiplet in the aliphatic region. How can I identify the individual proton signals?
A1: Overlapping signals in the aliphatic region of sesquiterpenes like this compound are common due to the presence of multiple CH and CH₂ groups in similar chemical environments. A multi-pronged approach involving 2D NMR techniques is the most effective strategy.
Recommended Strategy: 2D NMR Spectroscopy
Two-dimensional NMR experiments can disperse the signals into a second dimension, resolving the overlap and revealing the connectivity between protons and carbons.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum will reveal the spin systems within the molecule, allowing you to trace the connectivity of the aliphatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[1] This is extremely useful for separating overlapping proton signals by spreading them out according to the chemical shifts of their attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[1] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
Q2: The methyl signals in my ¹H NMR spectrum of this compound are overlapping. How can I resolve and assign them?
A2: The methyl groups in this compound can have very similar chemical shifts, leading to signal overlap. Two primary methods can be employed to resolve these signals: the use of lanthanide shift reagents or advanced 2D NMR techniques.
Method 1: Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that can induce significant chemical shifts in a substrate molecule.[2] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, allowing for the resolution of overlapping signals. For this compound, which lacks a strong Lewis basic site, the interaction with an LSR might be weak. However, if an oxygenated derivative is being studied, this method is highly effective.
Troubleshooting with LSRs:
-
Line Broadening: If significant line broadening is observed, you may be using too much shift reagent. Try using a lower concentration or a different LSR.
-
Choosing the Right LSR: Europium-based reagents (e.g., Eu(fod)₃) typically induce downfield shifts, while praseodymium-based reagents (e.g., Pr(fod)₃) induce upfield shifts.[2]
Method 2: High-Resolution 2D NMR
-
HSQC: As mentioned previously, an HSQC experiment can resolve overlapping proton signals by separating them based on the chemical shifts of their attached carbons.
-
HMBC: An HMBC experiment can help in assigning the methyl groups by showing long-range correlations to other protons and carbons in the molecule.
Q3: I am having trouble assigning the quaternary carbons of this compound. Which experiment is best for this?
A3: Quaternary carbons do not have any directly attached protons, so they will not show up in an HSQC spectrum. The best experiment for assigning quaternary carbons is the ¹H-¹³C HMBC experiment. By observing long-range correlations from protons (especially methyl protons) to the quaternary carbons, you can confidently assign their chemical shifts.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | 35.2 | 1.5 - 1.7 | m |
| 2 | 28.4 | 1.4 - 1.6 | m |
| 3 | 39.1 | 1.8 - 2.0 | m |
| 4 | 48.5 | 1.9 - 2.1 | m |
| 5 | 53.1 | 2.2 - 2.4 | m |
| 6 | 25.6 | 1.3 - 1.5 | m |
| 7 | 150.1 | 4.70, 4.75 | s, s |
| 8 | 33.8 | 1.6 - 1.8 | m |
| 9 | 27.9 | 1.5 - 1.7 | m |
| 10 | 41.3 | 2.0 - 2.2 | m |
| 11 | 20.7 | 0.95 | d |
| 12 | 29.0 | 1.05 | s |
| 13 | 15.3 | 1.02 | s |
| 14 | 21.4 | 0.88 | d |
| 15 | 110.5 | - | - |
Note: These are predicted values and may vary from experimental data. The aliphatic region (1.3 - 2.4 ppm) is particularly prone to signal overlap.
Table 2: Hypothetical Lanthanide Induced Shifts (LIS) for Overlapping Methyl Signals in a this compound Derivative
| Proton | Initial δ (ppm) | δ with 0.2 eq Eu(fod)₃ | δ with 0.4 eq Eu(fod)₃ | Δδ (0.4 eq) |
| Me-12 | 1.02 | 1.25 | 1.50 | 0.48 |
| Me-13 | 1.05 | 1.15 | 1.25 | 0.20 |
| Me-14 | 0.88 | 1.00 | 1.12 | 0.24 |
This table illustrates how the addition of a lanthanide shift reagent can resolve overlapping methyl signals by inducing different chemical shifts.
Experimental Protocols
Protocol 1: ¹H-¹H COSY
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
-
Acquisition:
-
Load a standard COSY pulse sequence on the spectrometer.
-
Set the spectral width to cover all proton signals (e.g., 0-6 ppm).
-
Acquire data with 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum and symmetrize the data if necessary.
-
Protocol 2: ¹H-¹³C HSQC
-
Sample Preparation: Use the same sample as for the COSY experiment.
-
Acquisition:
-
Load a standard gradient-selected HSQC pulse sequence.
-
Set the proton spectral width as in the COSY experiment.
-
Set the carbon spectral width to cover all expected carbon signals (e.g., 0-160 ppm).
-
Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Protocol 3: ¹H-¹³C HMBC
-
Sample Preparation: Use the same sample as for the COSY and HSQC experiments.
-
Acquisition:
-
Load a standard gradient-selected HMBC pulse sequence.
-
Set the proton and carbon spectral widths as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJ(C,H)) to an average value of 8 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Protocol 4: Lanthanide Shift Reagent Titration
-
Sample Preparation: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent as your sample.
-
Titration:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a small, known volume of the LSR stock solution to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Repeat the addition of the LSR solution until the overlapping signals are resolved or significant line broadening occurs.
-
-
Analysis: Plot the chemical shift of each proton against the molar ratio of LSR to substrate to observe the magnitude of the induced shifts.
Visualizations
Caption: Workflow for resolving overlapping NMR signals.
Caption: Logical relationships in NMR-based structure elucidation.
References
Technical Support Center: Optimizing Solvent Selection for Beta-Gurjunene Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent selection for beta-gurjunene extraction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of this compound extraction.
Issue 1: Low or No Yield of this compound
-
Question: We performed an extraction and obtained a very low yield of this compound. What are the potential causes and how can we improve the yield?
-
Answer: Low yields of this compound can stem from several factors, from the choice of solvent to the preparation of the plant material. This compound is a nonpolar sesquiterpene, and therefore, the selection of a solvent with similar polarity is crucial for efficient extraction.
Possible Causes & Solutions:
Potential Cause Explanation Recommended Solution Inappropriate Solvent Polarity This compound is a hydrocarbon, making it sparingly soluble in polar solvents like water and ethanol. Using a highly polar solvent will result in poor extraction efficiency. Select a nonpolar solvent such as n-hexane, petroleum ether, or cyclohexane. These solvents have polarities that more closely match that of this compound, following the "like dissolves like" principle. Insufficient Grinding of Plant Material A larger particle size of the plant material reduces the surface area available for solvent contact, hindering the diffusion of this compound into the solvent. Grind the plant material to a fine, uniform powder. This maximizes the surface area and facilitates better solvent penetration. Inadequate Extraction Time or Temperature The extraction process may not have been long enough for the solvent to sufficiently penetrate the plant matrix and dissolve the this compound. Conversely, excessively high temperatures can lead to the degradation of this volatile compound. Optimize the extraction time and temperature. For maceration, allow for a sufficient duration (e.g., 24-48 hours) with agitation. For heat-assisted methods like Soxhlet, use the lowest possible temperature that allows for efficient solvent cycling to prevent thermal degradation. Low Concentration in Source Material The plant material itself may have a naturally low concentration of this compound. If possible, source plant material known to have a high this compound content. Pre-screening of different plant batches via a small-scale extraction and rapid analysis (e.g., GC-MS) can be beneficial.
Issue 2: Co-extraction of Impurities (e.g., Chlorophyll, Waxes)
-
Question: Our this compound extract is contaminated with a significant amount of chlorophyll and waxes. How can we minimize the co-extraction of these impurities?
-
Answer: The co-extraction of impurities like chlorophyll and waxes is a common challenge, particularly when using less selective solvents.
Possible Causes & Solutions:
Potential Cause Explanation Recommended Solution Solvent Polarity Solvents like ethanol and acetone can extract a broader range of compounds, including more polar pigments like chlorophyll.[1] While nonpolar solvents are generally preferred for this compound, a two-step extraction can be effective. First, a pre-extraction with a slightly more polar solvent like acetone can remove some pigments. Subsequently, extract the residue with a nonpolar solvent like hexane to isolate the this compound. Alternatively, post-extraction purification steps such as column chromatography will be necessary. Extraction from Fresh Plant Material Fresh plant material has a high water content, which can interfere with the extraction process and promote the extraction of water-soluble impurities. It is generally recommended to use dried plant material to minimize the co-extraction of water-soluble compounds and improve solvent penetration.
Issue 3: Thermal Degradation of this compound
-
Question: We suspect that our this compound is degrading during the extraction process, especially when using heat. How can we prevent this?
-
Answer: this compound, as a volatile sesquiterpene, can be susceptible to thermal degradation at elevated temperatures.
Possible Causes & Solutions:
Potential Cause Explanation Recommended Solution High Extraction Temperature Methods like traditional steam distillation and high-temperature Soxhlet extraction can lead to the degradation of thermolabile compounds. Employ low-temperature extraction methods such as cold maceration or ultrasound-assisted extraction (UAE). If using Soxhlet, choose a solvent with a lower boiling point. Supercritical CO2 extraction is another excellent, albeit more resource-intensive, option that uses mild temperatures.[2] Prolonged Exposure to Heat Even at moderate temperatures, extended exposure can cause degradation. Minimize the duration of any heat application. For solvent removal post-extraction, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.
Frequently Asked Questions (FAQs)
1. What is the best type of solvent for this compound extraction?
This compound is a nonpolar sesquiterpene hydrocarbon. Therefore, nonpolar solvents are the most effective for its extraction. Solvents such as n-hexane, petroleum ether, and cyclohexane are highly recommended. While more polar solvents like ethanol can extract this compound, they will also co-extract a significant amount of undesirable polar compounds like chlorophyll, requiring more extensive downstream purification.[1]
2. Can I use a polar solvent like ethanol for this compound extraction?
While you can use ethanol, it is not the optimal choice. Ethanol's polarity will lead to the co-extraction of numerous polar impurities, complicating the purification process.[1] If ethanol must be used, a subsequent liquid-liquid extraction with a nonpolar solvent or column chromatography will be necessary to isolate the this compound.
3. What are the advantages of using n-hexane for this compound extraction?
-
High Selectivity: n-Hexane is highly nonpolar, leading to a more selective extraction of this compound and other nonpolar compounds, with minimal co-extraction of polar impurities.
-
Ease of Removal: It has a relatively low boiling point (69 °C), making it easy to remove from the extract under reduced pressure with minimal heat, thus preserving the integrity of the thermolabile this compound.
4. How can I improve the efficiency of my solvent extraction?
-
Increase Surface Area: Finely grind the dried plant material.
-
Agitation: Continuously stir or shake the mixture during maceration to improve solvent contact with the plant material.
-
Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.
-
Optimize Solvent-to-Solid Ratio: Ensure enough solvent is used to fully submerge the plant material and allow for effective dissolution of the target compound.
5. How do I choose between different extraction techniques like maceration, Soxhlet, and UAE?
The choice of extraction technique depends on factors such as the thermal stability of this compound, available equipment, and desired throughput.
| Technique | Description | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Can be time-consuming, may result in lower yields compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient use of solvent, can achieve higher yields than maceration. | Involves heating, which can lead to the degradation of heat-sensitive compounds like this compound. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to accelerate extraction. | Faster extraction times, increased yield, can be performed at lower temperatures. | Requires specialized equipment. |
6. My extract is an emulsion that is difficult to separate. What should I do?
Emulsion formation can occur, especially if the plant material contains surfactants. To break an emulsion, you can try:
-
Adding a saturated salt solution (brine) to increase the polarity of the aqueous phase.
-
Centrifugation to facilitate the separation of layers.
-
Passing the mixture through a bed of a phase-separating agent like Celite.
Experimental Protocols
1. Maceration Protocol for this compound Extraction
-
Objective: To extract this compound from dried plant material using a nonpolar solvent at room temperature.
-
Materials:
-
Dried and finely powdered plant material
-
n-Hexane (or other suitable nonpolar solvent)
-
Erlenmeyer flask with a stopper
-
Magnetic stirrer and stir bar (or orbital shaker)
-
Filter paper and funnel
-
Rotary evaporator
-
-
Methodology:
-
Weigh a known amount of the dried, powdered plant material and place it in the Erlenmeyer flask.
-
Add n-hexane in a 1:10 to 1:20 solid-to-solvent ratio (w/v).
-
Stopper the flask and place it on a magnetic stirrer or orbital shaker.
-
Agitate the mixture at room temperature for 24-48 hours.
-
After the extraction period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the plant residue with a small amount of fresh n-hexane to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude this compound extract.
-
2. Ultrasound-Assisted Extraction (UAE) Protocol
-
Objective: To enhance the extraction efficiency of this compound using sonication.
-
Materials:
-
Dried and finely powdered plant material
-
n-Hexane
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filter paper and funnel
-
Rotary evaporator
-
-
Methodology:
-
Place a known amount of the dried, powdered plant material into a beaker or flask.
-
Add n-hexane in a 1:10 to 1:20 solid-to-solvent ratio (w/v).
-
Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate for a predetermined period (e.g., 15-60 minutes). The temperature of the ultrasonic bath should be monitored and controlled to prevent overheating.
-
After sonication, filter the mixture to separate the extract.
-
Wash the residue with fresh solvent.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Visualizations
Caption: Workflow for selecting an optimal solvent for this compound extraction.
Caption: Decision tree for troubleshooting low this compound extraction yield.
References
Challenges in the purification of beta-gurjunene from complex mixtures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of beta-gurjunene from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties in isolating pure this compound stem from its presence in complex essential oil matrices. These challenges include:
-
Co-eluting Isomers: this compound is often found alongside its isomers, alpha-gurjunene and gamma-gurjunene, which have very similar physical and chemical properties, making them difficult to separate using traditional chromatographic or distillation techniques.[1]
-
Similar Sesquiterpenes: Essential oils contain a wide variety of other sesquiterpenes with similar molecular weights and polarities, leading to overlapping peaks in chromatography and close boiling points in distillation.[2]
-
Matrix Complexity: The natural extracts containing this compound are composed of numerous compounds, including monoterpenes, diterpenes, and oxygenated derivatives, which can interfere with the purification process.
Q2: My GC-MS analysis shows a peak corresponding to this compound, but the mass spectrum is impure. What could be the cause?
A2: An impure mass spectrum for your target peak, even with a seemingly good chromatographic separation, is a classic sign of co-elution. This means another compound is eluting from the GC column at the same time as this compound. Common culprits include isomers like alpha-gurjunene or other sesquiterpenes such as beta-caryophyllene.
To troubleshoot this, consider the following:
-
Optimize GC Conditions: Adjust the temperature ramp rate. A slower ramp can often improve the resolution between closely eluting compounds.
-
Change GC Column: If optimizing the method fails, the stationary phase of your column may not be suitable for separating these specific isomers. Consider a column with a different polarity or a chiral column for separating enantiomers.
-
Selective Ion Monitoring (SIM): Instead of scanning the full mass range, use SIM mode on your mass spectrometer to monitor for unique, characteristic ions of this compound. This can help to selectively quantify your target compound even with some co-elution.
Q3: I'm struggling to separate this compound from alpha-gurjunene using silica gel column chromatography. What can I do?
A3: Separating isomers like beta- and alpha-gurjunene on silica gel is challenging due to their similar polarities. Here are some strategies to improve separation:
-
Solvent System Optimization: Use a very non-polar mobile phase and a shallow gradient. Start with 100% n-hexane and very gradually introduce a slightly more polar solvent like diethyl ether or ethyl acetate. The key is to create a very subtle change in polarity to exploit the small differences between the isomers.
-
Adsorbent to Sample Ratio: Increase the amount of silica gel relative to your sample. A higher ratio (e.g., 100:1 or more by weight) provides more surface area for interaction and can enhance separation.
-
Alternative Adsorbents: Consider using silver nitrate-impregnated silica gel. The silver ions can interact differently with the double bonds in the isomers, potentially leading to better separation.
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, try a reverse-phase column (like C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water).
Troubleshooting Guides
Fractional Distillation Issues
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of fractions with similar boiling points. | Insufficient column efficiency. | Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). |
| Reflux ratio is too low. | Increase the reflux ratio to allow for more condensation and re-vaporization cycles, which enhances separation. | |
| Sample decomposition in the distillation flask. | The boiling point of the sesquiterpenes is too high at atmospheric pressure, leading to thermal degradation. | Perform the distillation under vacuum. Reducing the pressure will lower the boiling points of the compounds.[3] |
| Bumping or uneven boiling of the liquid. | Lack of nucleation sites for smooth boiling. Boiling stones are ineffective under vacuum. | Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth, even boiling.[3] |
Column Chromatography Issues
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with other non-polar compounds. | The mobile phase is too polar, causing rapid elution of all non-polar compounds. | Start with a 100% non-polar solvent (e.g., n-hexane) and use a very shallow gradient of a slightly more polar solvent (e.g., 0.5-2% ethyl acetate in hexane).[4][5] |
| Broad or tailing peaks. | The sample was loaded onto the column in too large a volume of solvent. | Dissolve the sample in the minimum possible amount of the initial mobile phase before loading it onto the column.[6][7] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.[7][8] | |
| Irreproducible separation results. | Inconsistent solvent composition or silica gel activity. | Use high-purity solvents and fresh silica gel of a consistent grade. Ensure the column is packed consistently for each run. |
Quantitative Data
Table 1: Physical Properties of this compound and Common Co-eluting Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Polarity |
| This compound | C₁₅H₂₄ | 204.35 | 257.00 - 258.00[9] | Non-polar |
| Alpha-Gurjunene | C₁₅H₂₄ | 204.35 | 262.00 - 263.00[10] | Non-polar |
| Gamma-Gurjunene | C₁₅H₂₄ | 204.35 | ~260 | Non-polar |
| Beta-Caryophyllene | C₁₅H₂₄ | 204.35 | 262.00 - 264.00 | Non-polar |
| Alpha-Pinene | C₁₀H₁₆ | 136.23 | 155.00 - 156.00 | Non-polar |
| Limonene | C₁₀H₁₆ | 136.23 | 176.00 - 177.00 | Non-polar |
Note: Boiling points can vary slightly based on the data source and experimental conditions. Polarity is a relative term; all listed compounds are considered non-polar hydrocarbons.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of Essential Oil
This protocol is for the initial enrichment of the sesquiterpene fraction from a crude essential oil.
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask (a "cow" type receiving flask is recommended for collecting multiple fractions without breaking the vacuum), and a vacuum source (e.g., a vacuum pump or water aspirator).[3][11]
-
Ensure all glassware is free of cracks or defects.[3]
-
Grease all ground-glass joints to ensure a good seal under vacuum.[3]
-
Place a magnetic stir bar in the distillation flask.[3]
-
Connect the vacuum hose to a vacuum trap before the vacuum source to protect it from volatile compounds.[3]
-
-
Procedure:
-
Place the crude essential oil into the distillation flask (do not fill more than two-thirds full).
-
Begin stirring the oil.
-
Turn on the vacuum source and allow the pressure inside the apparatus to stabilize at a low level.
-
Once a stable, low pressure is achieved, begin heating the distillation flask gently with a heating mantle.
-
Initially, lower-boiling monoterpenes will distill over. Collect this as the first fraction.
-
Gradually increase the temperature to distill the sesquiterpene fraction, which includes this compound. Collect fractions based on the boiling point ranges under the recorded pressure.
-
Collect several small fractions within the expected boiling range of sesquiterpenes to achieve better separation.
-
Once the desired fractions are collected, remove the heating mantle and allow the apparatus to cool completely before slowly re-introducing air into the system.
-
-
Analysis:
-
Analyze each collected fraction by GC-MS to determine the concentration of this compound and identify the fractions with the highest purity.
-
Protocol 2: Silica Gel Column Chromatography for Isomer Separation
This protocol is for the fine purification of this compound from an enriched sesquiterpene fraction.
-
Column Preparation:
-
Select a glass column with a diameter and length appropriate for the amount of sample to be purified (a general rule of thumb is a 70:1 to 100:1 ratio of silica gel to sample by weight for difficult separations).[6]
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Prepare a slurry of silica gel (230-400 mesh) in n-hexane.[4][7]
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.[7][8]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Wash the packed column with n-hexane until the bed is stable. Do not let the solvent level drop below the top of the sand.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Begin eluting the column with 100% n-hexane.
-
Maintain a constant flow rate.
-
Start collecting fractions immediately. The volume of each fraction should be about half the weight in grams of the silica gel used.[6]
-
After eluting with several column volumes of n-hexane, you can begin a very shallow gradient by slowly introducing a slightly more polar solvent (e.g., start with 0.5% diethyl ether or ethyl acetate in n-hexane).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing with an appropriate stain (e.g., potassium permanganate).
-
-
Analysis and Pooling:
-
Analyze the fractions by GC-MS.
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for an impure this compound GC-MS peak.
References
- 1. This compound | 73464-47-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 73464-47-8 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. This compound, 73464-47-8 [thegoodscentscompany.com]
- 10. alpha-gurjunene [flavscents.com]
- 11. m.youtube.com [m.youtube.com]
How to minimize degradation of beta-gurjunene during storage?
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize the degradation of beta-gurjunene during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a tricyclic sesquiterpene hydrocarbon. Its stability is crucial for maintaining its chemical integrity and biological activity in research and pharmaceutical applications. Degradation can lead to the formation of impurities, loss of efficacy, and potentially altered toxicological profiles.
Q2: What are the main factors that can cause this compound degradation?
The primary factors that can lead to the degradation of this compound, like other sesquiterpenes, are:
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products, especially at the double bonds within the molecule.
-
Light Exposure: Ultraviolet (UV) radiation can induce photodegradation, leading to isomerization or fragmentation of the molecule.
-
Temperature: Elevated temperatures can accelerate degradation reactions, including oxidation and isomerization. While sesquiterpenes are generally more heat-stable than monoterpenes, prolonged exposure to high temperatures should be avoided.
-
pH: Although this compound is a hydrocarbon and less susceptible to pH-driven hydrolysis than ester-containing sesquiterpenoids (like sesquiterpene lactones), storage in acidic or basic conditions could potentially catalyze degradation pathways, especially in the presence of other reactive species.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C or below, in a freezer. For short-term storage, refrigeration at 2-8°C may be acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. This can be achieved by purging the headspace of the storage container with the inert gas before sealing.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
-
Container: Use a tightly sealed, high-quality glass container to prevent evaporation and exposure to air and moisture.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Change in color or odor of the this compound sample. | Oxidation or contamination. | Discard the sample. For future storage, ensure the container is purged with an inert gas and sealed tightly. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). | Degradation of this compound into new compounds. | Review storage conditions. Implement stricter light and oxygen exclusion measures. Analyze the new peaks to identify degradation products and understand the degradation pathway. |
| Reduced biological activity of the compound. | Loss of the active parent compound due to degradation. | Quantify the concentration of this compound in your sample to confirm degradation. Prepare fresh solutions from a properly stored stock for experiments. |
| Inconsistent experimental results. | Variable degradation of this compound between different aliquots or over time. | Aliquot the this compound into smaller, single-use vials upon receipt to avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere. |
Quantitative Data on Sesquiterpene Stability
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the stability of sesquiterpene lactones under different conditions, which can provide some general insights into the stability of the broader sesquiterpene class.
| Compound Class | Condition | Observation | Reference |
| Sesquiterpene Lactones | pH 7.4, 37°C | Loss of side chains | [1][2] |
| Sesquiterpene Lactones | pH 5.5 | Stable | [1][2] |
| Sesquiterpene Lactones in Arnica tincture | Storage at +4°C for 3 years | 13% decrease in content | [3] |
| Sesquiterpene Lactones in Arnica tincture | Storage at +25°C for 3 years | 32% decrease in content | [3] |
| Sesquiterpene Lactones in Arnica tincture | Storage at +30°C for 3 years | 37% decrease in content | [3] |
| Lactucin (a sesquiterpene lactone) | UV irradiation (366 nm) | Pseudo-first-order degradation with a half-life of ~45 minutes. | [4] |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated temperature and light conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of this compound in a suitable solvent (e.g., ethanol or hexane) in amber glass vials.
-
Storage Conditions:
-
Control: Store one set of aliquots at -20°C in the dark.
-
Accelerated Temperature: Store a second set at 40°C in a temperature-controlled oven, protected from light.
-
Photostability: Store a third set at room temperature under a UV lamp (e.g., 365 nm), alongside a control set wrapped in foil at the same temperature.
-
-
Time Points: Withdraw samples from each condition at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis: Analyze the samples using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining this compound and identify any degradation products.
-
Data Evaluation: Plot the concentration of this compound against time for each condition to determine the degradation rate.
Protocol 2: Analysis of this compound and its Degradation Products by GC-MS
Objective: To separate and identify this compound and its potential degradation products.
Methodology:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector and Detector Temperature: 250°C and 280°C, respectively.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Identification: Identify this compound and its degradation products by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a pure standard.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Experimental workflow for a this compound stability study.
References
Technical Support Center: Addressing Variability in Bioassay Results for Beta-Gurjunene
Welcome to the technical support center for researchers utilizing beta-gurjunene in bioassays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results. Our goal is to help you achieve more consistent and reliable data in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that can influence bioassay results?
A1: this compound is a sesquiterpene with a molecular formula of C15H24 and a molecular weight of 204.35 g/mol .[1][2][3] Key properties that can impact bioassay outcomes include:
-
Low Water Solubility: this compound is practically insoluble in water, which can lead to difficulties in preparing homogenous test solutions and may cause the compound to precipitate in aqueous culture media.[4]
-
Volatility: With a boiling point of approximately 258°C, this compound is a volatile compound.[2][4] This can lead to loss of the compound from open or loosely sealed assay plates during incubation, resulting in a lower effective concentration.
-
Lipophilicity: As a hydrocarbon, this compound is highly lipophilic. This can cause it to adhere to plasticware, such as pipette tips and microplate wells, reducing the actual concentration delivered to the cells.
Q2: My IC50 values for this compound in cytotoxicity assays are highly variable between experiments. What are the likely causes?
A2: Variability in IC50 values is a common challenge when working with natural products like this compound. Several factors can contribute to this:
-
Compound Handling: Inconsistent preparation of stock solutions, improper storage, and serial dilutions can introduce significant errors. Due to its volatility, it is crucial to minimize exposure to air and use tightly sealed containers.
-
Cell-Based Factors: Variations in cell passage number, cell seeding density, and overall cell health can alter the cellular response to this compound.
-
Assay Conditions: Differences in incubation time, solvent concentration (e.g., DMSO), and plate type can all contribute to variability. "Edge effects" in microplates, where wells on the perimeter of the plate are more prone to evaporation, can also be a significant factor.
Q3: I am observing a low or no anti-inflammatory effect of this compound in my nitric oxide (NO) inhibition assay. What should I check?
A3: A lack of expected anti-inflammatory activity could be due to several reasons:
-
Compound Concentration: The concentrations tested may be too low to elicit a response. It is important to perform a dose-response study over a wide range of concentrations.
-
Compound Stability: this compound may degrade or evaporate during the assay incubation period. Ensure that plates are well-sealed.
-
Cellular Model: The chosen cell line (e.g., RAW 264.7 macrophages) may not be the most sensitive model for this compound's mechanism of action.
-
Assay Interference: Components of the essential oil from which this compound was isolated, if not a pure compound, could interfere with the Griess reagent used for NO detection.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
This guide addresses common problems encountered when assessing the cytotoxicity of this compound.
Diagram: Troubleshooting Workflow for Cytotoxicity Assays
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
| Potential Cause | Troubleshooting Steps |
| Poor Solubility / Precipitation | Visually inspect wells for precipitate under a microscope. Prepare stock solutions in 100% DMSO or ethanol and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Consider using a surfactant or co-solvent system if solubility remains an issue. |
| Volatility of this compound | Use sealing films or tapes on microplates during incubation to minimize evaporation. Reduce incubation times where possible. Consider pre-treating plates with the compound to saturate plastic binding sites. |
| Inconsistent Stock Solutions | Prepare fresh stock solutions for each experiment or store aliquots at -20°C or -80°C in tightly sealed vials. Always vortex stock solutions before preparing dilutions. |
| Variable Cell Seeding | Ensure a homogenous cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| High Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Solvent Cytotoxicity | Include a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration of this compound to assess solvent-induced toxicity. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or culture medium to create a humidity barrier. |
Issue 2: Variability in Anti-Inflammatory Bioassay Results
This guide focuses on troubleshooting issues related to assays measuring the anti-inflammatory properties of this compound, such as nitric oxide (NO) or cytokine release assays.
Diagram: Troubleshooting Workflow for Anti-Inflammatory Assays
Caption: Troubleshooting workflow for variable anti-inflammatory assay results.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Concentration Range | Perform a dose-response curve with a broad range of this compound concentrations to determine the optimal range for observing an effect. |
| Compound Instability | Ensure proper storage of this compound. As it is volatile, minimize handling time in open containers. Use sealed plates for incubation. |
| Cytotoxicity at High Concentrations | Always perform a concurrent cytotoxicity assay (e.g., MTT or LDH) at the same concentrations used in the anti-inflammatory assay. A decrease in cell viability will lead to a reduction in NO or cytokine production, which could be misinterpreted as an anti-inflammatory effect. |
| Inconsistent Cell Stimulation | Ensure that the stimulating agent (e.g., lipopolysaccharide - LPS) is of high quality and used at a consistent concentration to induce a robust and reproducible inflammatory response. |
| Interference with Assay Reagents | For NO assays, test whether this compound alone interferes with the Griess reagent by incubating the compound in cell-free medium and performing the assay. For cytokine assays (e.g., ELISA), check for matrix effects from the compound or its solvent. |
| Timing of Measurement | The kinetics of NO and cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring the endpoint after stimulation. |
Data Presentation
Due to the limited availability of published IC50 and MIC values for pure this compound, the following tables are presented as templates with example data for related sesquiterpenes to guide researchers in the standardized presentation of their results.
Table 1: Example Cytotoxicity of Sesquiterpenes on Various Cell Lines (MTT Assay)
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Beta-Caryophyllene | MCF-7 (Breast Cancer) | 48 | 27.5 | Example Data |
| Beta-Caryophyllene | A549 (Lung Cancer) | 48 | 45.2 | Example Data |
| Humulene | HT-29 (Colon Cancer) | 72 | 38.9 | Example Data |
| This compound | [Your Cell Line] | [Your Time] | [Your Data] | [Your Reference] |
Table 2: Example Anti-Inflammatory Activity of Sesquiterpenes (Nitric Oxide Inhibition in RAW 264.7 Cells)
| Compound | Incubation Time (h) | IC50 (µM) | Reference |
| Beta-Caryophyllene | 24 | 15.8 | Example Data |
| Alpha-Humulene | 24 | 22.4 | Example Data |
| This compound | [Your Time] | [Your Data] | [Your Reference] |
Table 3: Example Antimicrobial Activity of Sesquiterpenes (Minimum Inhibitory Concentration - MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Beta-Caryophyllene | Staphylococcus aureus | 128 | Example Data |
| Beta-Caryophyllene | Escherichia coli | 256 | Example Data |
| This compound | [Your Microorganism] | [Your Data] | [Your Reference] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol outlines the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (prepared as in the MTT assay) for 1-2 hours.
-
Stimulation: Induce NO production by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Protocol 3: Cytokine Release Assay (ELISA)
This protocol describes the measurement of a pro-inflammatory cytokine (e.g., TNF-α) release from LPS-stimulated macrophages.
-
Cell Seeding and Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate and carefully collect the supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of cytokine inhibition and the IC50 value.
Signaling Pathways and Logical Relationships
Diagram: General Troubleshooting Logic for Bioassay Variability
Caption: A logical workflow for systematically troubleshooting unexpected bioassay results.
References
Enhancing the resolution of beta-gurjunene in chiral chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of beta-gurjunene enantiomers in chiral chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound.
Question: I am not observing any separation of the this compound enantiomers. What are the initial steps I should take?
Answer:
A complete lack of separation is a common initial challenge in method development. A systematic evaluation of your chromatographic conditions is recommended.
-
Confirm Column Suitability: this compound is a non-polar sesquiterpene. For such compounds, polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose or amylose, are often the most effective.[1][2] If you are utilizing a different type of column, consider switching to a polysaccharide-based CSP.
-
Mobile Phase Composition: In normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical.[1] A high percentage of the polar modifier can cause the enantiomers to elute too quickly, preventing effective interaction with the chiral stationary phase. It is advisable to begin with a low percentage of the polar modifier (e.g., 2-5%) and conduct a series of isocratic runs with gradually increasing modifier concentrations.[1]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[1] Using a solvent that is too strong can lead to distorted peak shapes and a lack of retention.[1]
-
Confirm Peak Identity: Verify that the observed peak corresponds to this compound and is not an impurity. This can be confirmed by running a blank or a sample of the starting material.[1]
Question: I have some separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?
Answer:
Achieving baseline resolution often requires methodical optimization of the separation parameters.
-
Optimize Mobile Phase Composition: Small adjustments to the concentration of the polar modifier can have a significant impact on resolution.[3] Experiment with a range of modifier concentrations, for instance, from 1% to 15% isopropanol in n-hexane.[3]
-
Reduce Flow Rate: Lowering the flow rate can enhance the interaction between the enantiomers and the stationary phase, often leading to improved resolution.[3][4] Consider reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or even 0.5 mL/min.[3]
-
Lower the Temperature: Temperature can influence the selectivity of a chiral separation.[3][5] Lowering the column temperature can sometimes improve resolution, though it may also lead to longer retention times and broader peaks.[3][5] It is recommended to test a range of temperatures, such as 15°C, 20°C, and 25°C.[3]
-
Switch the Polar Modifier: If isopropanol is not yielding satisfactory results, consider switching to ethanol or another alcohol.[3] Different modifiers can alter the chiral recognition mechanism and improve separation.[3]
Question: My peaks are broad and/or tailing. What could be the cause and how can I fix it?
Answer:
Poor peak shape can be attributed to several factors, from the sample itself to the HPLC system.
-
Column Overload: Injecting too much sample can lead to peak distortion.[6] Try reducing the injection volume or the concentration of the sample.[1]
-
Column Void: A void at the head of the column can cause peak tailing.[1] If permitted by the manufacturer, reversing and flushing the column may resolve the issue; otherwise, the column may need to be replaced.[1]
-
Extra-Column Volume: Excessive tubing length between the injector, column, and detector can contribute to peak broadening.[1] Ensure all connections are secure and the tubing is as short as possible.[1]
Question: My retention times are not reproducible. What should I check?
Answer:
Poor reproducibility can stem from several sources within your HPLC system and methodology.
-
Inadequate Column Equilibration: Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns. Ensure the column is equilibrated with the mobile phase for a sufficient duration until a stable baseline is achieved.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases regularly.[7][8]
-
Temperature Fluctuations: Variations in column temperature can affect retention times.[3] Use a column oven to maintain a consistent temperature.[3]
-
System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating this compound?
A1: For non-polar sesquiterpenes like this compound, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally the most successful.[1][2] These CSPs provide the necessary steric and interactive environment for chiral recognition of such molecules.
Q2: How does temperature affect the chiral separation of this compound?
A2: Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures lead to better resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[4][9] However, this is not always the case, and in some instances, lower temperatures can increase peak broadening.[5] Therefore, it is crucial to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.[4]
Q3: What are the recommended starting conditions for developing a chiral separation method for this compound?
A3: A good starting point for method development would be:
-
Column: A cellulose or amylose-based chiral stationary phase.
-
Mobile Phase: n-Hexane with a low percentage of a polar modifier like isopropanol or ethanol (e.g., 98:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV detection at a wavelength where this compound has adequate absorbance.
From these initial conditions, you can then proceed with the optimization strategies outlined in the troubleshooting guide.
Q4: Can I use gradient elution for chiral separation of this compound?
A4: While isocratic elution is generally preferred for chiral separations to ensure robust and reproducible results, a gradient elution can be useful during initial method development to quickly screen for an appropriate mobile phase composition.[1] Once an effective solvent ratio is identified, the method should be converted to an isocratic one for further optimization and validation.
Data Summary Tables
Table 1: Recommended Chiral Stationary Phases for Sesquiterpenes
| CSP Type | Derivative Examples | Rationale for Use with this compound |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad enantioselectivity for a wide range of compounds, including non-polar molecules. |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Often provides complementary selectivity to cellulose-based phases. |
Table 2: Influence of Key Chromatographic Parameters on Resolution
| Parameter | Change | Effect on Retention Time | Effect on Resolution | Notes |
| % Polar Modifier | Increase | Decreases | Compound Dependent | Can significantly alter selectivity; requires careful optimization.[4] |
| Flow Rate | Decrease | Increases | Often Increases | Enhances interaction with the stationary phase by reducing mass transfer limitations.[3][4] |
| Temperature | Decrease | Increases | Generally Increases | Enhances the stability of transient diastereomeric complexes.[4][9] |
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
-
Objective: To identify a suitable chiral stationary phase (CSP) for the separation of this compound enantiomers.
-
Materials:
-
This compound racemate standard.
-
Cellulose-based chiral column (e.g., Chiralcel OD-H).
-
Amylose-based chiral column (e.g., Chiralpak AD-H).
-
HPLC grade n-hexane and isopropanol.
-
-
Procedure:
-
Prepare a stock solution of this compound in n-hexane.
-
Equilibrate the first column (e.g., Chiralcel OD-H) with a mobile phase of n-hexane/isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the this compound standard.
-
Record the chromatogram.
-
Repeat steps 2-4 for the second column (e.g., Chiralpak AD-H).
-
Compare the chromatograms to determine which CSP provides better or at least partial separation.
-
Protocol 2: Optimization of Mobile Phase Composition
-
Objective: To fine-tune the mobile phase to achieve baseline resolution (Rs ≥ 1.5).
-
Materials:
-
This compound racemate standard.
-
The most promising CSP identified in Protocol 1.
-
HPLC grade n-hexane and isopropanol.
-
-
Procedure:
-
Prepare a series of mobile phases with varying ratios of n-hexane to isopropanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Equilibrate the column with the first mobile phase composition at a flow rate of 1.0 mL/min.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the resolution between the enantiomer peaks.
-
Repeat steps 2-4 for each mobile phase composition.
-
Identify the mobile phase composition that provides the best resolution.
-
Visualizations
Caption: Troubleshooting workflow for enhancing this compound resolution.
Caption: Key factors influencing enantiomeric resolution in chiral chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Joomla: unsupported PHP version [omegascientific.com.sg]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster | MDPI [mdpi.com]
Technical Support Center: Overcoming Low Solubility of Beta-Gurjunene in Aqueous Media for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of beta-gurjunene during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low water solubility a challenge for bioassays?
A1: this compound is a naturally occurring sesquiterpene hydrocarbon found in the essential oils of various plants.[1][2] Like many other sesquiterpenes, it is a lipophilic (fat-soluble) molecule with very low solubility in water.[3][4][5] This poor aqueous solubility presents a significant hurdle for in vitro bioassays, as these experiments are typically conducted in aqueous-based cell culture media. Inadequate dissolution can lead to inconsistent and unreliable results, as the compound may precipitate out of solution, leading to inaccurate dosing and an underestimation of its true biological activity.
Q2: What are the common methods to improve the solubility of this compound for bioassays?
A2: Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous media. The most common approaches include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the this compound before diluting it in the aqueous assay medium.
-
Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin, a cyclic oligosaccharide, to form a water-soluble inclusion complex.
-
Nanoparticle-based delivery systems: Encapsulating this compound within polymeric nanoparticles or liposomes to create a stable dispersion in aqueous solutions.
Q3: What are the potential biological activities of this compound?
A3: this compound is a component of essential oils that have been traditionally used for their medicinal properties. While research specifically on this compound is ongoing, related sesquiterpenes and essential oils containing it have demonstrated various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[6] It is often investigated for its potential therapeutic benefits.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound in bioassays.
Issue 1: Precipitation of this compound is observed in the cell culture medium.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| The concentration of the co-solvent (e.g., DMSO, ethanol) in the final assay medium is too low to maintain solubility. | Increase the final concentration of the co-solvent in a stepwise manner. | Start with a low concentration of the co-solvent (e.g., 0.1% v/v) and incrementally increase it (e.g., to 0.5%, 1%) while monitoring for precipitation. Be mindful that high concentrations of co-solvents can be toxic to cells. It is crucial to run a vehicle control to assess the effect of the co-solvent on cell viability. |
| The stock solution of this compound was not properly prepared or has degraded. | Prepare a fresh stock solution of this compound in 100% DMSO or ethanol. Ensure the compound is fully dissolved by vortexing or brief sonication. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| The final concentration of this compound in the assay exceeds its solubility limit in the medium, even with a co-solvent. | Consider using a different solubilization method, such as cyclodextrin encapsulation or a nanoparticle delivery system. | These methods can significantly increase the aqueous solubility of hydrophobic compounds beyond what is achievable with co-solvents alone. |
Issue 2: Inconsistent or non-reproducible results in cytotoxicity or other bioassays.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Uneven distribution of this compound in the assay wells due to poor solubility. | Ensure thorough mixing of the final this compound solution before and during addition to the assay plate. | After diluting the stock solution into the assay medium, vortex the solution gently. When adding the solution to the wells, pipette up and down several times to ensure a homogenous distribution. |
| Cellular stress or toxicity caused by the solubilization agent. | Perform a dose-response experiment with the vehicle (e.g., DMSO, ethanol, cyclodextrin alone) to determine the maximum non-toxic concentration. | This will help to distinguish between the cytotoxic effects of this compound and the solubilizing agent. The final concentration of the vehicle should be kept constant across all experimental conditions. |
| Interaction of the solubilization agent with the assay components. | Consult the literature or the assay kit manufacturer's instructions for potential incompatibilities. | For example, some detergents used in nanoparticle formulations might interfere with colorimetric assays like the MTT assay. |
Quantitative Data Summary
The following tables summarize the available solubility data and recommended concentration ranges for different solubilization methods.
Table 1: Solubility of this compound
| Solvent | Predicted Solubility | Source |
| Water | 0.07057 mg/L (at 25°C) | [3] |
| Water | 0.0024 g/L | [4] |
| Paraffin Oil | Soluble | [3] |
Table 2: Recommended Starting Concentrations for Solubilizing Agents
| Solubilizing Agent | Recommended Starting Concentration in Final Assay Medium | Maximum Recommended Concentration (to avoid cytotoxicity) |
| DMSO | 0.1% (v/v) | Typically ≤ 1% (v/v), but should be determined for each cell line |
| Ethanol | 0.1% (v/v) | Typically ≤ 1% (v/v), but should be determined for each cell line |
| β-Cyclodextrin | 1-10 mM | Dependent on the specific cyclodextrin and cell line |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
-
Prepare a Stock Solution: Weigh a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your bioassay. It is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Kneading: In a mortar, add the weighed amount of β-cyclodextrin. Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the β-cyclodextrin and triturate to form a paste.
-
Incorporate this compound: Slowly add the this compound to the paste while continuously triturating.
-
Drying: Continue to knead for a specified time (e.g., 60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The dried complex is then pulverized into a fine powder. This powder can then be dissolved in the aqueous assay medium.
-
Characterization (Optional but Recommended): Techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) can be used to confirm the formation of the inclusion complex.
Protocol 3: Preparation of this compound Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of a biodegradable polymer (e.g., PLGA, PCL) and this compound in a volatile organic solvent (e.g., acetone, dichloromethane).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80) under high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The organic solvent is then removed by evaporation under reduced pressure or by continuous stirring at room temperature. This leads to the precipitation of the polymer, forming solid nanoparticles encapsulating the this compound.
-
Purification: The nanoparticle suspension is then purified to remove excess surfactant and non-encapsulated this compound, typically by centrifugation and washing.
-
Characterization: The size, surface charge (zeta potential), and encapsulation efficiency of the nanoparticles should be characterized using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Signaling Pathways and Experimental Workflows
Workflow for Overcoming Low Solubility of this compound
Caption: Workflow for selecting and implementing a suitable solubilization strategy for this compound in bioassays.
Hypothesized Anti-Inflammatory Signaling Pathways Modulated by this compound
While direct evidence for this compound is limited, many sesquiterpenes and essential oils exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a hypothesized mechanism.
Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by this compound to reduce inflammation.
References
- 1. This compound | 73464-47-8 | Benchchem [benchchem.com]
- 2. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 73464-47-8 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB001866) - FooDB [foodb.ca]
- 5. Showing Compound Gurjunene-alpha (FDB097292) - FooDB [foodb.ca]
- 6. Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing beta-gurjunene standards.
This technical support center provides best practices for handling, storing, and troubleshooting β-gurjunene standards to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is β-gurjunene?
A1: β-gurjunene is a tricyclic sesquiterpene, a type of naturally occurring organic compound.[1][2][3] It is found in the essential oils of various plants. Its chemical formula is C₁₅H₂₄, and its molecular weight is approximately 204.35 g/mol .[2]
Q2: What are the primary applications of β-gurjunene standards in research?
A2: β-gurjunene standards are primarily used for the identification and quantification of β-gurjunene in various samples, particularly in the analysis of essential oils and other natural product extracts. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique for this purpose.[4]
Q3: What are the recommended storage conditions for neat β-gurjunene standards?
A3: To ensure the long-term stability of neat β-gurjunene, it should be stored in a tightly sealed, amber glass vial to protect it from light and air. For optimal shelf life, it is recommended to store the standard at low temperatures.
| Storage Condition | Temperature | Duration |
| Short-term | 4°C | Up to 6 months |
| Long-term | -20°C | Up to 2 years |
Q4: What are suitable solvents for preparing β-gurjunene standard solutions?
A4: β-gurjunene is soluble in most organic solvents. The choice of solvent will depend on the analytical method and the desired concentration. For GC-MS analysis, volatile and non-polar solvents are preferred.
| Solvent | Suitability for GC-MS | Notes |
| Hexane | Excellent | Highly volatile and compatible with most GC columns. |
| Ethyl Acetate | Good | Can be used as an alternative to hexane. |
| Ethanol | Fair | May interact with some sesquiterpenes over time, leading to the formation of adducts.[5][6] Use with caution for long-term storage. |
| Acetone | Fair | Effective for extraction but its polarity can pose challenges in some GC applications.[4] |
| Methanol | Use with caution | Its polarity can cause issues with non-polar GC columns, potentially affecting peak shape.[7] |
Q5: How should I store β-gurjunene standard solutions?
A5: Standard solutions should be stored in tightly sealed, amber glass vials at low temperatures to minimize solvent evaporation and degradation of the analyte.
| Storage Condition | Temperature | Duration |
| Short-term (working solutions) | 4°C | Up to 1 month |
| Long-term (stock solutions) | -20°C | Up to 1 year |
To avoid contamination and degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots of the stock solution for daily use.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and analysis of β-gurjunene standards.
Issue 1: Inaccurate or Inconsistent Results
Possible Causes & Solutions:
-
Degradation of the Standard:
-
Symptom: Lower than expected concentrations, appearance of unknown peaks in the chromatogram.
-
Solution: Ensure the standard has been stored correctly, protected from light, air, and elevated temperatures. If degradation is suspected, use a fresh, unopened standard to prepare new solutions. The stability of sesquiterpenes can be affected by temperature and pH.[8]
-
-
Inaccurate Standard Preparation:
-
Symptom: Consistently high or low results across all samples.
-
Solution: Review the entire standard preparation workflow, from initial weighing to final dilution. Ensure that all volumetric glassware is properly calibrated and that calculations are correct.
-
-
Solvent Evaporation:
-
Symptom: Increasing concentration over time, especially in working solutions.
-
Solution: Use vials with tight-fitting caps. Store solutions at low temperatures when not in use. Prepare fresh working solutions regularly.
-
Issue 2: Chromatographic Problems (GC-MS Analysis)
Possible Causes & Solutions:
-
Peak Tailing:
-
Symptom: Asymmetrical peaks with a "tail" extending to the right.
-
Cause 1: Active Sites in the GC System: Contamination or degradation of the inlet liner or the front of the GC column can create active sites where polar analytes can interact, causing peak tailing.
-
Solution 1: Perform inlet maintenance, which includes replacing the liner and septum. If the problem persists, trim a small portion (5-10 cm) from the inlet side of the column.[9]
-
Cause 2: Solvent Mismatch: Injecting a polar solvent onto a non-polar column can cause peak distortion for early eluting peaks.
-
Solution 2: If possible, switch to a more compatible, non-polar solvent like hexane.
-
-
Ghost Peaks:
-
Symptom: Peaks appearing in blank runs that correspond to the retention time of β-gurjunene or other components from previous injections.
-
Cause 1: Carryover: Residual sample from a previous, more concentrated injection remains in the injection port or syringe.
-
Solution 1: Run a solvent blank after a high-concentration sample to check for carryover. Increase the syringe wash cycles and consider using a higher boiling point solvent for the washes.[10][11]
-
Cause 2: Contamination: The syringe, solvent, or gas lines may be contaminated.
-
Solution 2: Systematically check each component. Use a new vial of solvent, a different syringe, and ensure high-purity carrier gas is being used.[11]
-
-
Poor Peak Shape (Fronting or Splitting):
-
Symptom: Asymmetrical peaks leaning to the left or appearing as two merged peaks.
-
Cause 1: Column Overload: Injecting too much sample onto the column.
-
Solution 1: Dilute the sample and re-inject.
-
Cause 2: Improper Injection Technique or Parameters: The injection speed or temperature may not be optimal.
-
Solution 2: Ensure a fast and smooth injection. Optimize the inlet temperature to ensure complete and rapid vaporization of the sample.
-
Experimental Protocols
Protocol 1: Preparation of a β-Gurjunene Stock Standard Solution (1000 µg/mL)
-
Materials:
-
β-Gurjunene neat standard
-
Hexane (GC grade or equivalent)
-
10 mL volumetric flask (Class A)
-
Analytical balance
-
Micropipettes and sterile tips
-
Amber glass vial with a screw cap
-
-
Procedure:
-
Allow the β-gurjunene neat standard to equilibrate to room temperature before opening.
-
Accurately weigh 10 mg of the neat standard directly into the 10 mL volumetric flask.
-
Record the exact weight.
-
Add a small amount of hexane to dissolve the standard.
-
Once dissolved, fill the flask to the 10 mL mark with hexane.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of Working Standard Solutions for Calibration Curve
-
Materials:
-
1000 µg/mL β-gurjunene stock solution
-
Hexane (GC grade or equivalent)
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes and sterile tips
-
Amber glass vials
-
-
Procedure (Example for a 5-point calibration curve):
-
100 µg/mL: Transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
50 µg/mL: Transfer 0.5 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
10 µg/mL: Transfer 0.1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
5 µg/mL: Transfer 0.5 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
1 µg/mL: Transfer 0.1 mL of the 100 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with hexane.
-
Transfer each working standard to a labeled amber glass vial.
-
Store working standards at 4°C for short-term use.
-
Visualizations
Caption: Workflow for the preparation and analysis of β-gurjunene standards.
Caption: Decision tree for troubleshooting inaccurate results.
References
- 1. Showing Compound beta-Gurjunene (FDB001866) - FooDB [foodb.ca]
- 2. This compound | C15H24 | CID 6450812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 73464-47-8 [chemicalbook.com]
- 4. This compound | 73464-47-8 | Benchchem [benchchem.com]
- 5. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Beta-Gurjunene and Alpha-Gurjunene
A comprehensive review of the current scientific literature reveals distinct and overlapping biological activities of the isomeric sesquiterpenes, beta-gurjunene and alpha-gurjunene. While research into the specific mechanisms of these compounds is ongoing, available data suggests potential applications in the pharmaceutical and therapeutic sectors, particularly in the realms of anti-inflammatory and anticancer treatments.
This guide provides a comparative analysis of the bioactivity of this compound and alpha-gurjunene, presenting available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their understanding of these natural compounds.
Comparative Bioactivity Data
While direct comparative studies on the bioactivities of isolated this compound and alpha-gurjunene are limited, a compilation of data from various sources allows for a preliminary assessment of their potential. The following table summarizes the available quantitative data for the bioactivities of these two sesquiterpenes. It is important to note that much of the existing research has been conducted on essential oils containing these compounds as major constituents, rather than on the purified isomers.
| Bioactivity | Compound | Assay | Target | Result |
| Anti-inflammatory | Alpha-Gurjunene | Albumin Denaturation | Protein Stabilization | 290-360% inhibition (at 31.25-1000 µg/mL)[1] |
| Cytotoxicity | Alpha-Gurjunene (in essential oil) | MTT | SCC4 and CAL27 cancer cell lines | IC50: 3.28 to 39.39 µg/mL (for essential oil containing 26.83% alpha-gurjunene)[2] |
Note: Data for pure this compound is currently not available in the reviewed literature.
In-Depth Look at Bioactivities
Anti-inflammatory Activity
Alpha-gurjunene has demonstrated notable in vitro anti-inflammatory properties. A study utilizing the albumin denaturation assay, a method to assess the ability of a substance to prevent protein denaturation which is a hallmark of inflammation, found that alpha-gurjunene exhibited a significant inhibitory effect.[1] The percentage of inhibition, ranging from 290% to 360% across a concentration range of 31.25 to 1000.00 μg/ml, suggests a potent capacity to stabilize proteins and thus mitigate an inflammatory response.[1] While the anti-inflammatory activity of this compound is suggested by its presence in essential oils with known anti-inflammatory effects, specific quantitative data for the isolated compound is lacking.[3]
Anticancer Activity
The potential of alpha-gurjunene as an anticancer agent has been highlighted in studies on essential oils. An essential oil containing 26.83% alpha-gurjunene showed cytotoxic effects against SCC4 and CAL27 cancer cell lines, with IC50 values ranging from 3.28 to 39.39 µg/mL.[2] However, without data on the pure compound, it is difficult to attribute this activity solely to alpha-gurjunene. Further research on the isolated isomer is necessary to determine its specific cytotoxic potential.
Antimicrobial and Antioxidant Activities
Both this compound and alpha-gurjunene are reported to be present in essential oils that exhibit antimicrobial and antioxidant properties.[3][4] However, there is a lack of studies that have determined the Minimum Inhibitory Concentration (MIC) for the pure compounds against various bacterial and fungal strains, or their specific IC50 values in antioxidant assays like the DPPH or ABTS assays.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of cell viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., alpha- or this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Albumin Denaturation Assay for Anti-inflammatory Activity
This in vitro assay evaluates the ability of a compound to inhibit protein denaturation.
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein like bovine serum albumin (BSA) when subjected to heat or other denaturing agents is a measure of its anti-inflammatory potential.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA) solution (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).
-
Denaturation: Induce denaturation by heating the mixtures at a higher temperature (e.g., 51°C) for a further period (e.g., 20 minutes).
-
Cooling and Absorbance Measurement: Cool the mixtures and measure the turbidity, which is indicative of protein denaturation, using a spectrophotometer at a wavelength of 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control group without the test compound.
Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivities of alpha- and this compound is crucial for their potential therapeutic development. While specific studies on these isomers are limited, the bioactivities of many natural sesquiterpenes are known to be mediated through key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Hypothesized Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes. A simplified, hypothetical workflow for investigating the effect of gurjunenes on this pathway is presented below.
References
Beta-Caryophyllene and Beta-Gurjunene: A Comparative Guide on Anti-Inflammatory Efficacy
A comprehensive analysis of the available scientific evidence reveals a significant disparity in the understanding of the anti-inflammatory properties of beta-caryophyllene and beta-gurjunene. While beta-caryophyllene has been extensively studied, demonstrating potent anti-inflammatory effects through well-defined mechanisms, research on the specific anti-inflammatory activity of this compound is notably scarce. This guide provides a detailed overview of the current knowledge on both compounds, highlighting the wealth of data for beta-caryophyllene and the existing knowledge gap for this compound.
Beta-Caryophyllene: A Well-Established Anti-Inflammatory Agent
Beta-caryophyllene, a natural bicyclic sesquiterpene found in numerous essential oils of plants like cloves, black pepper, and cannabis, has been the subject of extensive research for its anti-inflammatory properties.[1][2] It is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[1][2] Activation of CB2 receptors by beta-caryophyllene leads to the suppression of pro-inflammatory signaling pathways, resulting in a reduction of inflammatory mediators.[1]
Quantitative Data on Anti-Inflammatory Effects of Beta-Caryophyllene
The anti-inflammatory efficacy of beta-caryophyllene has been quantified in various in vitro and in vivo studies. These studies have consistently demonstrated its ability to inhibit key inflammatory markers.
| Inflammatory Mediator | Model System | Concentration/Dose | Observed Effect | Citation |
| Pro-inflammatory Cytokines | ||||
| TNF-α | LPS-stimulated peripheral blood | Not specified | Inhibition of expression | [3] |
| IL-1β | LPS-stimulated peripheral blood | Not specified | Inhibition of expression | [3] |
| IL-6 | Pterygium fibroblasts | 25 µmol/L | Significant reduction in production after 48h | [4] |
| IL-6 | Rat skin wound | 1% emulgel | Decreased levels | [5] |
| IFN-γ | Rat skin wound | 1% emulgel | Decreased levels | [5] |
| Inflammatory Enzymes & Signaling | ||||
| COX-2 | LPS-stimulated HaCaT cells | 1 and 10 μM | Significant reduction in expression | [6] |
| p-NF-κB | LPS-stimulated HaCaT cells | 1, 10, and 50 µM | Significant reduction in expression | [6] |
| Erk1/2 & JNK1/2 | LPS-stimulated monocytes | Not specified | Attenuated phosphorylation | [3] |
| In Vivo Models | ||||
| Carrageenan-induced paw edema | Wild-type mice | 5 and 10 mg/kg (oral) | Strong reduction in inflammatory response | [3] |
Experimental Protocols for Key Experiments with Beta-Caryophyllene
In Vitro Anti-Inflammatory Assay in LPS-Stimulated Human Keratinocytes (HaCaT cells) [6]
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of beta-caryophyllene (e.g., 1, 10, 50 µM) for a specified time (e.g., 1 hour).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).
-
Analysis of Inflammatory Markers:
-
Western Blot: Cell lysates are collected to determine the protein expression levels of COX-2 and phosphorylated NF-κB (p-NF-κB). β-actin is typically used as a loading control.
-
ELISA: The culture supernatant is collected to measure the concentration of secreted pro-inflammatory cytokines like IL-6 and IL-8.
-
RT-qPCR: Total RNA is extracted from the cells to quantify the mRNA expression levels of inflammatory genes.
-
In Vivo Anti-Inflammatory Assay using Carrageenan-Induced Paw Edema in Mice [3]
-
Animals: Male wild-type mice are used for the experiment.
-
Treatment: Beta-caryophyllene is administered orally at different doses (e.g., 5 and 10 mg/kg body weight) one hour before the inflammatory challenge. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug.
-
Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the right hind paw.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways Modulated by Beta-Caryophyllene
Beta-caryophyllene exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The primary mechanism involves the activation of the CB2 receptor, which in turn inhibits the NF-κB and MAPK signaling pathways.
References
- 1. tpcj.org [tpcj.org]
- 2. [PDF] In vivo anti-inflammatory activity of β-caryophyllene, evaluated by molecular imaging | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant capacity of beta-gurjunene compared to standard antioxidants like Trolox.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacity of beta-gurjunene, a naturally occurring sesquiterpene, with the well-established standard antioxidant, Trolox. Due to the limited availability of quantitative antioxidant data for isolated this compound, this guide utilizes data from an essential oil rich in this compound as an illustrative example, alongside a comprehensive overview of the distinct antioxidant mechanisms of sesquiterpenes and Trolox.
Quantitative Comparison of Antioxidant Activity
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| Essential Oil of Xylopia aethiopica (containing β-gurjunene) | DPPH | 594.58 ± 57.37 | [1] |
| Trolox | DPPH | ~2.02 - 8.43 | [2][3] |
| Trolox | ABTS | ~2.93 | [4] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The IC50 values for Trolox can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample and Standard Preparation: Prepare stock solutions of the test compound (e.g., this compound or essential oil) and Trolox in a suitable solvent (e.g., methanol or ethanol). Create a series of dilutions from the stock solutions.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare stock solutions and serial dilutions of the test compound and Trolox as described for the DPPH assay.
-
Reaction Mixture: Add a specific volume of the sample or standard solution to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the substance under investigation.
Mechanisms of Antioxidant Action
This compound and Trolox exhibit antioxidant effects through different primary mechanisms.
This compound and Sesquiterpenes: Indirect Antioxidant Effects
While direct radical scavenging activity may occur, a significant aspect of the antioxidant action of many sesquiterpenes, the class of compounds to which this compound belongs, is through the modulation of cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. When cells are exposed to oxidative stress or certain bioactive compounds like sesquiterpenes, Keap1 is modified, leading to the release and translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of a battery of protective enzymes. These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.
References
- 1. Essential oil of <i>Xylopia aethiopica</i> from Cameroon: Chemical composition, antiradical and <i>in vitro</i> antifungal activity against some mycotoxigenic fungi - Journal of King Saud University - Science [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ej-chem.org [ej-chem.org]
Beta-Gurjunene: An Enigmatic Sesquiterpene in the Antimicrobial Arena
For researchers and drug development professionals exploring novel antimicrobial agents, sesquiterpenes derived from essential oils present a vast and promising landscape. While compounds like beta-caryophyllene and alpha-humulene have been the subject of numerous studies, the antimicrobial potential of beta-gurjunene remains largely uncharacterized. This guide provides a comparative overview of the antimicrobial spectrum of this compound versus other prominent sesquiterpenes, highlighting the current state of research, presenting available experimental data, and detailing the methodologies employed in these evaluations.
A Note on this compound: Despite its presence in various plant essential oils, there is a significant gap in the scientific literature regarding the specific antimicrobial activity of isolated this compound. Most studies report the antimicrobial effects of essential oils as a whole, where this compound is one of many components. Consequently, direct quantitative data, such as Minimum Inhibitory Concentrations (MICs), for pure this compound are not currently available. The data presented herein focuses on well-studied sesquiterpenes to provide a comparative context for future research on this compound.
Comparative Antimicrobial Spectrum of Sesquiterpenes
The following table summarizes the available quantitative data (MIC values) for several common sesquiterpenes against a range of pathogenic bacteria and fungi. These values provide a benchmark for the potential antimicrobial efficacy of this class of compounds.
| Sesquiterpene | Microorganism | MIC (µg/mL) | Reference |
| Beta-Caryophyllene | Staphylococcus aureus | 2.3 | [1] |
| Bacillus cereus | 12500 | [2] | |
| Candida albicans | >2048 | [2] | |
| Alpha-Humulene | Bacteroides fragilis | 2 | [3][4] |
| Valencene | Staphylococcus aureus | No inhibition | [5] |
| Guaiol | Laetiporus sulphureus (fungus) | 23.1 (IC50) | [6] |
| Lenzites betulina (fungus) | 44.1 (IC50) | [6] |
Experimental Protocols
The determination of the antimicrobial activity of sesquiterpenes typically involves standardized in vitro susceptibility testing methods. The most common of these are the broth microdilution and agar diffusion methods.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7]
Procedure:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilutions: The sesquiterpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the sesquiterpene at which no visible growth of the microorganism is observed. Visual inspection or the use of a growth indicator dye like resazurin can be employed.[8]
Caption: Workflow for Broth Microdilution Method.
Agar Disk Diffusion / Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[7][9]
Procedure:
-
Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Test Substance:
-
Disk Diffusion: A sterile filter paper disk impregnated with a known concentration of the sesquiterpene is placed on the agar surface.
-
Well Diffusion: A well is created in the agar using a sterile cork borer, and a specific volume of the sesquiterpene solution is added to the well.[10]
-
-
Incubation: The plate is incubated under suitable conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disk or well is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.
Caption: Workflows for Agar Diffusion Methods.
Mechanisms of Antimicrobial Action
While the specific antimicrobial mechanism of this compound is unknown, studies on other sesquiterpenes suggest several potential modes of action.
A primary mechanism for many sesquiterpenes is the disruption of the microbial cell membrane . These lipophilic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.[11] For example, β-caryophyllene has been shown to alter the membrane permeability and integrity of Bacillus cereus, leading to membrane damage and leakage of intracellular contents.[1][2][12]
Another proposed mechanism is the inhibition of essential microbial enzymes . Sesquiterpene lactones, a class of sesquiterpenoids, are known to act as potent and irreversible inhibitors of the bacterial enzyme MurA, which is crucial for peptidoglycan biosynthesis and cell wall formation.[12] Some sesquiterpenes may also interfere with other cellular processes, such as energy production and protein synthesis.
Caption: Generalized Antimicrobial Mechanisms of Sesquiterpenes.
Conclusion
The antimicrobial properties of sesquiterpenes represent a fertile ground for the discovery of new therapeutic agents. While beta-caryophyllene and alpha-humulene have demonstrated notable activity against specific pathogens, the antimicrobial spectrum of this compound remains to be elucidated. The lack of available data underscores the need for further research to isolate and evaluate the antimicrobial efficacy of this and other less-studied sesquiterpenes. Such studies, employing standardized methodologies as outlined in this guide, will be crucial in unlocking the full therapeutic potential of this diverse class of natural compounds.
References
- 1. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Mixed Biofilms of Candida albicans and Staphylococcus aureus by β-Caryophyllene-Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. akjournals.com [akjournals.com]
- 8. jppres.com [jppres.com]
- 9. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of β-Gurjunene: Validating a GC-MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of β-gurjunene with other potential analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting and implementing the most suitable method for their specific application.
Introduction to β-Gurjunene Analysis
β-gurjunene is a tricyclic sesquiterpenoid found in the essential oils of various plants. Its presence and concentration are of interest in pharmaceutical and fragrance industries due to its potential biological activities and contribution to aroma profiles. Accurate and precise quantification of β-gurjunene is crucial for quality control, formulation development, and scientific research. While several analytical techniques can be employed, GC-MS remains a primary choice for its high sensitivity and specificity in analyzing volatile compounds like β-gurjunene.[1][2][3]
Comparison of Analytical Methods
The selection of an analytical method for β-gurjunene quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This section compares the validated GC-MS method with alternative techniques.
| Parameter | GC-MS | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Specificity | High (Mass spectral data provides structural confirmation) | Moderate (Based on retention time only) | Low to Moderate (Depends on detector and potential interferences) |
| Sensitivity | High (LOD and LOQ in the µg/mL to ng/mL range) | Moderate | Low to Moderate |
| Linearity (R²) | Typically ≥ 0.998[4][5] | Typically > 0.99 | Typically > 0.99 |
| Accuracy (% Recovery) | 80 - 115%[4][5][6] | 90 - 110% | 95 - 105% |
| Precision (% RSD) | Intra-day: ≤ 12%, Inter-day: ≤ 11%[4][5] | < 5% | < 5% |
| Sample Volatility | Required | Required | Not required |
| Instrumentation Cost | High | Moderate | High |
| Primary Application | Identification and quantification of volatile and semi-volatile compounds | Quantification of volatile compounds | Quantification of non-volatile and thermally labile compounds[7] |
Validated GC-MS Method for β-Gurjunene Quantification
This section details the experimental protocol for a validated GC-MS method suitable for the quantification of β-gurjunene.
Experimental Protocol
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS) is utilized.[2][3] A common configuration includes a single quadrupole or a triple quadrupole mass spectrometer.
2. Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4][6]
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio) injection of 1 µL of the sample.[4]
-
Injector Temperature: 250 °C.[4]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
3. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.[6]
-
Transfer Line Temperature: 280 °C.[4]
-
Scan Mode:
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of β-gurjunene standard in a suitable solvent such as hexane or methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).[4][5]
-
Sample Preparation: The sample preparation will depend on the matrix. For essential oils, a simple dilution in a suitable solvent may be sufficient. For more complex matrices, extraction techniques like solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary.
5. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2]
-
Linearity: Assessed by analyzing the calibration standards and plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Determined by spike-recovery experiments at different concentration levels. The recovery should be within an acceptable range (e.g., 80-120%).
-
Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a specified limit (e.g., 15%).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the GC-MS method validation process.
References
- 1. beta-Gurjunene | 73464-47-8 | Benchchem [benchchem.com]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
A Comparative Analysis of Distillation and Supercritical Fluid Extraction for Beta-Gurjunene Isolation
For researchers, scientists, and drug development professionals, the efficient isolation of specific bioactive compounds is a critical step in the journey from natural product to viable therapeutic. Beta-gurjunene, a sesquiterpene found in various aromatic plants, has garnered interest for its potential pharmacological activities. This guide provides an objective comparison of two primary extraction methods—distillation and supercritical fluid extraction (SFE)—for the isolation of this compound, supported by experimental data to inform methodology selection.
The choice of extraction technique can significantly impact the yield, purity, and overall profile of the isolated compounds. While traditional distillation methods are widely used and understood, modern techniques like SFE offer distinct advantages, particularly in preserving thermolabile molecules and providing greater selectivity. This comparison delves into the nuances of each method, offering a comprehensive overview for researchers aiming to optimize the isolation of this compound and other valuable sesquiterpenes.
Quantitative Data Summary
| Parameter | Distillation (Steam/Hydrodistillation) | Supercritical Fluid Extraction (SFE) | Plant Material/Compound |
| Yield | 4.1% (dry weight basis) | 2.8% (dry weight basis) | Lippia graveolens essential oil[1] |
| ~4.0% | ~4.0% (after 1 hour) | Bay oil from Pimenta racemosa[2] | |
| 0.00616 g oil/g plant (3 bar) | 0.0508 g oil/g plant (100 bar, 40°C) | Zingiber officinale essential oil[3] | |
| Purity/Composition | Lower percentage of major compounds | Higher percentage of major compounds | Lippia graveolens essential oil[1] |
| Contains a significant quantity of myrcene | Very high phenol content, lower myrcene | Bay oil from Pimenta racemosa[2] | |
| 28.9% α-zingiberene | 19.34% α-zingiberene | Zingiber officinale essential oil[3] | |
| - | 0.88% α-gurjunene (at 80 bar) | Salvia officinalis essential oil[4] | |
| Extraction Time | > 2 hours | ~ 1 hour | Bay oil from Pimenta racemosa[2] |
| 4 hours | Not specified in direct comparison | Lippia graveolens essential oil[1] | |
| Operating Temperature | ~100°C | 30 - 60°C | General[5][6] |
| Operating Pressure | Atmospheric | 100 - 350 bar | General[5][7] |
| Solvent | Water | Supercritical CO2 (often with co-solvents) | General |
Experimental Protocols
Distillation (Steam Distillation)
Steam distillation is a widely used method for extracting essential oils from plant materials. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
Materials and Equipment:
-
Ground plant material
-
Distillation flask (round-bottom)
-
Heating mantle or burner
-
Steam generator (or water in the distillation flask)
-
Condenser
-
Receiving flask (e.g., separatory funnel)
-
Claisen adapter
-
Connecting glassware and tubing
Procedure:
-
The ground plant material is placed in the distillation flask and covered with water.[8]
-
The flask is heated to generate steam, or steam is introduced from an external source.
-
The steam passes through the plant material, causing the volatile essential oils, including this compound, to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser.
-
Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid.
-
The liquid, a mixture of water and essential oil, is collected in a receiving flask.
-
Due to their immiscibility, the essential oil will form a separate layer from the water and can be separated.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO2) is the most common supercritical fluid used for natural product extraction due to its favorable critical point, non-toxicity, and non-flammability.
Materials and Equipment:
-
High-pressure pump for CO2
-
Extraction vessel
-
Pressure and temperature controllers
-
Separator vessel(s)
-
CO2 source (liquid)
-
Co-solvent pump and vessel (optional)
Procedure:
-
The ground plant material is loaded into the extraction vessel.
-
Liquid CO2 is pumped to a high pressure, typically above 74 bar, and heated to a temperature above 31°C, bringing it to a supercritical state.[4]
-
The supercritical CO2 is then passed through the extraction vessel containing the plant material.
-
The supercritical fluid, with its high solvating power, dissolves the essential oils, including this compound, from the plant matrix.
-
The resulting solution of supercritical CO2 and extracted compounds is then passed into one or more separator vessels at a lower pressure and/or different temperature.
-
In the separator, the CO2 loses its solvating power, causing the essential oil to precipitate and be collected.
-
The CO2 can then be recompressed and recycled for further extractions.
Visualizing the Workflows
To better illustrate the distinct processes of distillation and supercritical fluid extraction, the following diagrams outline the experimental workflows for each method.
Caption: Workflow of Distillation for Essential Oil Isolation.
Caption: Workflow of Supercritical Fluid Extraction (SFE).
Conclusion
Both distillation and supercritical fluid extraction are viable methods for the isolation of this compound. The choice between the two will depend on the specific goals of the research, available resources, and desired scale of operation.
Distillation is a cost-effective and well-established technique that can provide good yields.[1] However, the high temperatures involved can potentially lead to the degradation of thermally sensitive compounds and may result in the loss of some volatile components.[3]
Supercritical Fluid Extraction offers several advantages, including the use of a non-toxic, environmentally friendly solvent (CO2), lower operating temperatures that preserve the integrity of the extracted compounds, and high selectivity, which can be tuned by adjusting pressure and temperature.[6] While SFE can result in a higher quality extract with a more complete profile of the original plant material, the initial equipment cost is significantly higher.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. ijesi.org [ijesi.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ufpa.br [repositorio.ufpa.br]
- 8. mdpi.com [mdpi.com]
Cross-Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) Methods for the Analysis of Beta-Gurjunene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) for the quantitative analysis of beta-gurjunene, a sesquiterpene hydrocarbon found in various essential oils. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of natural products and pharmaceuticals. This document outlines the experimental protocols and performance characteristics of both methods to aid in method selection, development, and cross-validation.
Introduction to this compound and Analytical Challenges
This compound ((1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene) is a volatile sesquiterpene that contributes to the characteristic aroma of many essential oils. Its analysis is often challenging due to its volatility and potential for co-elution with other structurally similar terpenes present in complex natural extracts. The choice between HPLC and GC-FID for its quantification depends on several factors, including the sample matrix, the required sensitivity, and the overall analytical workflow.
Comparative Analysis of HPLC and GC-FID Methods
Gas Chromatography is generally the preferred method for analyzing volatile compounds like sesquiterpenes.[1][2][3] GC-FID, in particular, offers high sensitivity and resolution for these analytes.[1][2][3] High-Performance Liquid Chromatography is typically employed for non-volatile, polar, and thermally unstable compounds.[1][3][4] However, with appropriate column chemistry and mobile phase selection, HPLC can also be a viable technique for the analysis of less volatile sesquiterpenes.
The following table summarizes the expected performance characteristics of HPLC and GC-FID methods for the analysis of this compound, based on data from studies on structurally similar sesquiterpenes.
| Parameter | HPLC Method (Representative) | GC-FID Method (Representative) |
| Linearity (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 1 - 2 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 3 - 6 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 90 - 110% |
| Precision (RSD%) | < 2% | < 10% |
Experimental Protocols
Detailed methodologies for both HPLC and GC-FID are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
This protocol is based on methods developed for the analysis of other sesquiterpenes, such as beta-caryophyllene.[5]
1. Sample Preparation:
-
Accurately weigh a quantity of the essential oil or plant extract.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of approximately 10-100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.
-
Precision: Analyze replicate injections of a standard solution to determine intraday and interday variability.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
This protocol is based on established methods for the analysis of terpenes in essential oils.
1. Sample Preparation:
-
Dilute the essential oil or extract in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, an internal standard (e.g., n-alkane) can be added for more precise quantification.
2. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL (with a split ratio, e.g., 1:50).
3. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the diluent solvent over a concentration range of approximately 1-100 µg/mL.
-
Accuracy: Perform recovery studies by spiking a suitable matrix with known concentrations of this compound.
-
Precision: Analyze replicate injections of a standard solution to assess repeatability.
-
LOD and LOQ: Determine from the standard deviation of the response and the slope of the calibration curve.
Method Comparison and Cross-Validation Workflow
The cross-validation of HPLC and GC-FID methods for this compound analysis involves a systematic comparison of their performance characteristics to ensure that both methods provide equivalent and reliable results.
Caption: Workflow for the cross-validation of HPLC and GC-FID methods.
Signaling Pathways and Logical Relationships
The choice between HPLC and GC-FID is dictated by the physicochemical properties of the analyte and the desired analytical outcome. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. ijcrt.org [ijcrt.org]
Synergistic Interactions of Beta-Gurjunene: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of beta-gurjunene, a sesquiterpene hydrocarbon found in various essential oils, with other essential oil components. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of its performance with supporting experimental data and detailed methodologies.
Abstract
The exploration of synergistic interactions between components of essential oils is a burgeoning field in the development of novel therapeutic agents. This compound, a notable sesquiterpene, has been identified as a constituent of several plant essential oils. While research directly investigating the synergistic effects of isolated this compound is nascent, preliminary studies on essential oils containing this compound suggest a potential for enhanced antimicrobial efficacy when combined with other phytochemicals or conventional antibiotics. This guide synthesizes the available data, outlines key experimental protocols for evaluating synergy, and explores the biosynthetic pathway of this promising natural compound.
I. Quantitative Data on Synergistic Effects
Direct quantitative data on the synergistic effects of purified this compound with other essential oil components is limited in the current body of scientific literature. However, a study on the essential oil of Mallotus repandus, which contains this compound as a minor constituent (0.2%), demonstrated synergistic activity with the antibiotic streptomycin against several bacterial strains.[1] The study utilized the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI), a key indicator of synergistic interaction.
Table 1: Synergistic Activity of Mallotus repandus Essential Oil (Containing this compound) with Streptomycin [1]
| Test Organism | MIC of EO alone (mg/mL) | MIC of Streptomycin alone (µg/mL) | MIC of EO in Combination (mg/mL) | MIC of Streptomycin in Combination (µg/mL) | FICI | Interpretation |
| Staphylococcus aureus | 0.05 | 4 | 0.0125 | 0.0625 | 0.266 | Synergy |
| Bacillus subtilis | 0.05 | 2 | 0.0125 | 0.125 | 0.313 | Synergy |
| Escherichia coli | >0.16 | 8 | 0.08 | 2 | ≤ 0.5 | Synergy |
| Pseudomonas aeruginosa | >0.16 | 16 | 0.08 | 4 | ≤ 0.5 | Synergy |
FICI was calculated as (MIC of EO in combination / MIC of EO alone) + (MIC of Streptomycin in combination / MIC of Streptomycin alone). A FICI of ≤ 0.5 indicates synergy.
While this data pertains to the whole essential oil, it suggests that the blend of its components, including this compound, contributes to the observed synergistic effect. Further research is warranted to elucidate the specific contribution of this compound to this synergy. The broader class of sesquiterpenes has been shown to exhibit synergistic properties, often by disrupting the bacterial cell membrane, which can facilitate the entry of other antimicrobial agents.[2]
II. Experimental Protocols
To rigorously assess the synergistic potential of this compound with other essential oil components, standardized experimental protocols are essential. The following are detailed methodologies for two key assays used in synergy testing.
A. Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[3]
Methodology:
-
Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the other essential oil component (e.g., carvacrol, eugenol) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Microtiter Plate Setup: In a 96-well microtiter plate, serially dilute this compound horizontally and the second component vertically in a broth medium appropriate for the test microorganism. This creates a matrix of varying concentrations of both agents.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the growth of the microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. The MIC of each agent alone and in combination is determined.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
B. Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time and can confirm synergistic interactions observed in the checkerboard assay.
Methodology:
-
Preparation of Cultures: Prepare a logarithmic phase culture of the test microorganism in a suitable broth medium.
-
Exposure to Antimicrobial Agents: Add this compound and the other essential oil component, alone and in combination, at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC) to separate culture tubes. A growth control tube without any antimicrobial agent is also included.
-
Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them onto an appropriate agar medium.
-
Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
III. Visualizing Molecular Pathways and Workflows
A. Biosynthesis of this compound
This compound, like other sesquiterpenes, is synthesized in plants through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal precursor farnesyl diphosphate (FPP). A specific sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic tricyclic structure of this compound.[4]
Caption: Biosynthesis pathway of this compound.
B. Experimental Workflow for Synergy Assessment
The following diagram illustrates the logical flow of experiments to assess the synergistic effects of this compound.
Caption: Experimental workflow for synergy assessment.
IV. Conclusion
The investigation into the synergistic effects of this compound with other essential oil components is an area ripe for further exploration. While direct evidence is currently limited, the demonstrated synergy of essential oils containing this compound provides a strong rationale for future studies focusing on the isolated compound. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers aiming to unlock the full therapeutic potential of this compound through synergistic combinations. Such research is pivotal for the development of novel, effective, and potentially resistance-mitigating antimicrobial therapies.
References
In Vitro Antimicrobial Activity of Beta-Gurjunene: A Comparative Analysis
A comprehensive evaluation of the antimicrobial potential of beta-gurjunene remains an emerging field of study. Currently, direct data on the in vitro activity of the isolated compound against pathogenic microbes is not available in peer-reviewed literature. However, preliminary insights can be drawn from studies of essential oils in which this compound is a constituent.
This guide provides a comparative analysis based on available data for an essential oil containing this compound, juxtaposed with the performance of a well-established antibiotic. The objective is to offer a foundational understanding for researchers, scientists, and drug development professionals interested in the potential antimicrobial applications of this natural compound.
Comparative In Vitro Activity
Due to the absence of studies on pure this compound, this comparison utilizes data from the essential oil of Mallotus repandus. It is crucial to note that this essential oil has a complex chemical profile, and the observed antimicrobial activity is likely the result of synergistic or additive effects of its various components. This compound is present in this oil at a concentration of 0.2%.
The following table compares the Minimum Inhibitory Concentration (MIC) of Mallotus repandus essential oil with that of Streptomycin, a commonly used antibiotic, against several Gram-positive bacteria.
| Microorganism | Strain | Mallotus repandus Essential Oil MIC (mg/mL) | Streptomycin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 0.05 | 0.5 - 4 |
| Bacillus subtilis | ATCC 6633 | 0.05 | 0.5 - 8 |
| Staphylococcus epidermidis | ATCC 12228 | 0.10 | 1 - 8 |
Note: The MIC values for Streptomycin are typical ranges reported in the literature and can vary based on specific testing conditions.
A study on the essential oil of Mallotus repandus also investigated its synergistic effect with Streptomycin. The combination of the essential oil with Streptomycin showed a synergistic effect against the tested bacterial strains, indicating that the essential oil may enhance the efficacy of this antibiotic.
Chemical Profile of Mallotus repandus Essential Oil
The antimicrobial activity of the Mallotus repandus essential oil cannot be solely attributed to this compound. The major components of this essential oil are:
-
α-humulene (18.7%)
-
β-selinene (12.8%)
-
aciphyllene (10.7%)
-
(E)-caryophyllene (8.4%)
-
α-copaene (5.5%)
-
humulene epoxide II (4.9%)
-
caryophyllene oxide (4.3%)
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent. The data presented for the Mallotus repandus essential oil was obtained using the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., essential oil or antibiotic) is prepared in a suitable solvent.
- Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate. This creates a gradient of decreasing concentrations of the antimicrobial agent across the plate.
2. Inoculum Preparation:
- The test bacterium is cultured on an appropriate agar medium for 18-24 hours.
- Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
- Control wells are included: a growth control (broth and bacteria, no antimicrobial agent) and a sterility control (broth only).
- The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.
4. Determination of MIC:
- Following incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of the in vitro activity of a test compound like this compound against a known antibiotic.
Caption: Workflow for comparing in vitro antimicrobial activity.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and any associated signaling pathways for the antimicrobial activity of this compound have not yet been elucidated. For sesquiterpenes in general, proposed mechanisms of antibacterial action often involve the disruption of the bacterial cell membrane integrity, leading to leakage of cellular components and ultimately cell death. However, further research is required to determine the specific molecular targets and pathways affected by this compound.
Conclusion
While the direct antimicrobial activity of pure this compound is yet to be determined, studies on essential oils containing this sesquiterpene suggest a potential for antimicrobial effects, particularly against Gram-positive bacteria. The synergistic activity observed with conventional antibiotics like streptomycin warrants further investigation into the potential of this compound as an adjuvant in combination therapies. Future research should focus on isolating and testing pure this compound to accurately quantify its intrinsic antimicrobial properties and to elucidate its mechanism of action. This will be a critical step in assessing its true potential as a novel antimicrobial agent.
A Head-to-Head Comparison of Stationary Phases for Beta-Gurjunene Separation in Gas Chromatography
For researchers, scientists, and drug development professionals working with essential oils and natural product extracts, achieving optimal separation of sesquiterpenes like beta-gurjunene is a critical analytical challenge. The choice of gas chromatography (GC) stationary phase plays a pivotal role in resolving complex mixtures and accurately quantifying individual components. This guide provides an objective, data-driven comparison of different stationary phases for the separation of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Stationary Phases
The selection of a GC stationary phase dictates the separation mechanism, primarily based on analyte polarity and volatility. For sesquiterpenes such as this compound, both non-polar and polar stationary phases are commonly employed, each offering distinct advantages in selectivity and resolution.
A non-polar stationary phase, such as those with a 5% diphenyl / 95% dimethylpolysiloxane composition (e.g., DB-5, HP-5MS, ZB-5), separates compounds largely based on their boiling points. In contrast, a polar stationary phase, like one composed of polyethylene glycol (e.g., DB-WAX, Carbowax 20M), provides separation based on differences in polarity, offering alternative selectivity for compounds with similar boiling points but different functional groups or molecular shapes.
The following table summarizes the performance of various stationary phases for the separation of this compound, based on published Kovats retention indices. The Kovats retention index (KI) is a standardized measure of retention time, which helps in comparing results across different systems.
| Stationary Phase Type | Stationary Phase Examples | Polarity | Kovats Index (KI) for this compound | Separation Principle | Key Advantages |
| 5% Diphenyl / 95% Dimethylpolysiloxane | DB-5, HP-5MS, ZB-5, Rxi-5Sil MS | Non-polar | 1423 (on DB-5)[1] | Boiling Point | Robust, versatile, good peak shape for hydrocarbons. |
| 100% Dimethylpolysiloxane | DB-1 | Non-polar | 1442 (on DB-1)[1] | Boiling Point | Excellent for general profiling of non-polar compounds. |
| Phenylmethylpolysiloxane | SF-96 | Mid-polarity | 1489 (on SF-96)[1] | Boiling Point & Polarity | Intermediate selectivity between non-polar and polar phases. |
| Polyethylene Glycol (PEG) | Carbowax 20M, DB-WAX | Polar | 1593 - 1596 (on Carbowax 20M)[1] | Polarity | Enhanced resolution of isomers with similar boiling points. |
Key Observation: The significant increase in the Kovats index for this compound on the polar Carbowax 20M phase compared to the non-polar phases indicates a stronger interaction and thus a later elution. This highlights the different selectivity of the polar phase, which can be advantageous for resolving this compound from other closely eluting non-polar sesquiterpenes.
Experimental Workflow & Logical Relationships
The process of selecting an appropriate stationary phase and developing a GC method for this compound separation can be visualized as a logical workflow.
Caption: A logical workflow for selecting and optimizing a GC stationary phase.
The decision-making process for choosing the optimal stationary phase involves a trade-off between separation based on boiling point and polarity.
Caption: Factors influencing the choice between non-polar and polar phases.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound on both non-polar and polar stationary phases. These are starting points and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Analysis on a Non-Polar Stationary Phase (e.g., DB-5 type)
This protocol is suitable for the general profiling of essential oils containing this compound.
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 240 °C at 3 °C/min.
-
Hold at 240 °C for 5 minutes.
-
-
Detector (MS):
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
-
Detector (FID):
-
Temperature: 300 °C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 400 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
Protocol 2: Analysis on a Polar Stationary Phase (e.g., DB-WAX type)
This protocol is recommended for enhanced separation of this compound from isomers and other polar compounds.
-
Gas Chromatograph (GC): Agilent 7890B or equivalent, coupled with a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Column: DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless inlet at 240 °C.
-
Injection Volume: 1 µL (split ratio 40:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp to 230 °C at 4 °C/min.
-
Hold at 230 °C for 10 minutes.
-
-
Detector (MS):
-
Transfer line temperature: 250 °C.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Scan range: m/z 40-400.
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 400 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
Conclusion
The choice of stationary phase for the GC analysis of this compound has a profound impact on the resulting separation. Non-polar phases like the DB-5 provide a robust, boiling-point-based separation suitable for general screening. For more challenging separations, particularly when resolving this compound from its isomers or other co-eluting sesquiterpenes with similar volatilities, a polar stationary phase such as a DB-WAX is highly recommended due to its alternative selectivity based on compound polarity. Researchers should consider the specific analytical goals and the complexity of their sample matrix when selecting the optimal stationary phase for their application. The provided protocols offer a solid foundation for method development and can be further optimized to achieve the desired chromatographic performance.
References
Safety Operating Guide
Proper Disposal of beta-Gurjunene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of beta-Gurjunene, a sesquiterpene found in various essential oils. Adherence to these procedures is critical for mitigating risks to personnel and the environment.
It is imperative to handle all chemical waste in accordance with local, state, and federal regulations. These guidelines are intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your institution's EHS department and the chemical's Safety Data Sheet (SDS) before proceeding with any disposal activities.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a respirator with an appropriate organic vapor cartridge.
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 73464-47-8[1][2] |
| Molecular Formula | C₁₅H₂₄[1][3] |
| Molecular Weight | 204.35 g/mol [1][4] |
| Boiling Point | 258.1 °C at 760 mmHg[1] |
| Flash Point | 106.5 °C[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a series of steps to ensure safety and regulatory compliance. Do not discharge this compound into the sewer system or dispose of it as regular trash.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, concentration (if in solution), and hazard warnings (e.g., "Flammable," "Environmental Hazard").
- Do not mix this compound with other incompatible waste streams. Consult your institution's EHS guidelines for chemical compatibility.
2. Containerization:
- Use a chemically compatible and leak-proof container for waste collection. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
- Ensure the container is in good condition and free from contamination.
3. Waste Accumulation:
- Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
- The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent the spread of spills.
- Keep the waste container closed at all times, except when adding waste.
4. Spill Management:
- In the event of a small spill, absorb the this compound with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Collect the contaminated absorbent material using non-sparking tools and place it in the designated this compound waste container.
- For large spills, evacuate the area and contact your institution's EHS department immediately.
5. Final Disposal:
- Once the waste container is full or is no longer needed, arrange for its collection by your institution's hazardous waste management service.
- Follow your institution's specific procedures for requesting a waste pickup. This may involve completing a hazardous waste disposal form and ensuring the container is properly labeled for transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to these guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling beta-Gurjunene
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with beta-Gurjunene. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Profile and Safety Summary
This compound, a sesquiterpene, is a naturally occurring organic compound. While specific toxicity data is limited, compounds in this class can present several hazards. Terpene hydrocarbons are generally considered flammable and can cause skin and eye irritation. Inhalation of vapors may lead to respiratory irritation, and ingestion can be harmful.
Potential Hazards:
-
Flammability: Combustible liquid and vapor.
-
Skin Irritation: May cause skin irritation and allergic reactions upon prolonged or repeated contact.
-
Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of high concentrations of vapor may cause respiratory tract irritation.
-
Ingestion Hazard: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling the substance. A face shield should be used in situations with a high risk of splashing. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before starting work.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
Conduct all operations involving this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ground and bond containers when transferring the substance to prevent static discharge, which could ignite flammable vapors.
-
Use non-sparking tools for all transfers and manipulations.
-
Keep containers tightly closed when not in use to prevent the release of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
-
Storage:
-
Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
-
Store away from strong oxidizing agents.
-
Keep containers tightly sealed.
-
Spill and Emergency Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS department and emergency services.
-
Prevent the spill from entering drains or waterways.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Disposal Plan
Chemical waste disposal must be in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly approved by your EHS department.
-
-
Waste Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
